molecular formula C7H5ClF2O B8794562 1-Chloro-3,5-difluoro-2-methoxybenzene

1-Chloro-3,5-difluoro-2-methoxybenzene

Cat. No.: B8794562
M. Wt: 178.56 g/mol
InChI Key: XAMFHWSRXSXGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3,5-difluoro-2-methoxybenzene (CAS Number: 943830-21-5) is a halogenated anisole derivative with the molecular formula C7H5ClF2O and a molecular weight of 178.56 g/mol . This compound is characterized by a benzene ring substituted with chlorine, two fluorine atoms, and a methoxy group, making it a valuable multifunctional intermediate in organic synthesis. Research Applications and Value: The primary research value of 1-Chloro-3,5-difluoro-2-methoxybenzene lies in its role as a versatile synthetic building block. Its specific pattern of halogen and methoxy substituents makes it a promising precursor for the synthesis of more complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki coupling . Chloro- and fluoro-substituted methoxybenzenes are particularly valuable in the preparation of methoxylated derivatives of environmental contaminants, such as polychlorinated biphenyls (PCBs), which serve as critical intermediates in the synthesis of authenticated metabolites for toxicological and environmental monitoring studies . The fluorine atoms can be selectively displaced via nucleophilic aromatic substitution, allowing researchers to further diversify the compound's structure . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

1-chloro-3,5-difluoro-2-methoxybenzene

InChI

InChI=1S/C7H5ClF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3

InChI Key

XAMFHWSRXSXGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-1,3-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As the complexity of molecular scaffolds in drug discovery and materials science advances, so too does the need for a nuanced understanding of the safe handling of key chemical intermediates. 5-Chloro-1,3-difluoro-2-methoxybenzene, a substituted methoxylated chloro-fluoroarene, serves as a critical building block in organic synthesis.[1] Its specific substitution pattern makes it a valuable precursor for creating more complex molecules through reactions like nucleophilic aromatic substitution (SNAr) and cross-coupling.[1] This guide provides a comprehensive, in-depth analysis of the safety protocols, hazard mitigation, and emergency procedures required for the responsible handling of this compound. It is designed for researchers, chemists, and drug development professionals who require a deep, actionable understanding beyond a standard Safety Data Sheet (SDS).

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's properties is the foundation of its safe handling. These parameters dictate storage conditions, appropriate personal protective equipment (PPE), and potential environmental fate.

PropertyValueSource
Chemical Name 5-Chloro-1,3-difluoro-2-methoxybenzene[2]
CAS Number Not explicitly available for this isomer; related isomers are used for data.
Molecular Formula C₇H₅ClF₂O[1][2]
Molecular Weight 178.56 g/mol [1][2]
Appearance Solid[1]
Melting Point 34-36 °C (for the related isomer 1-Chloro-3,5-dimethoxybenzene)[3]
Boiling Point 106 °C at 5 mmHg (for a related isomer)[4]
Flash Point 99.6 °C (for a related isomer)[4]
Purity Typically supplied at ≥98%[1][2]

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. Based on data from structurally similar compounds, 5-Chloro-1,3-difluoro-2-methoxybenzene is classified as follows. The causality behind this classification is critical: the presence of halogen atoms and an aromatic ring system contributes to its irritant properties and potential for harm upon ingestion or inhalation.

GHS ClassificationPictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4)

Warning H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation (Category 2)

Warning H315: Causes skin irritation.[1]
Serious Eye Damage/Irritation (Category 2A)

Warning H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation

Warning H335: May cause respiratory irritation.[1]

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P304+P340, P305+P351+P338[4][5]

Section 3: Exposure Controls and Personal Protection

Mitigating exposure is not merely about wearing protective gear; it is a systematic approach known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures to ensure personnel safety.

cluster_0 Hierarchy of Controls for Chemical Handling elimination Elimination (Not Feasible: Compound is required) substitution Substitution (Difficult: Unique chemical properties needed) engineering Engineering Controls (Primary barrier) - Chemical Fume Hood - Proper Ventilation admin Administrative Controls (Procedural safety) - Standard Operating Procedures (SOPs) - Restricted Access - Training ppe Personal Protective Equipment (PPE) (Last line of defense) - Gloves, Goggles, Lab Coat

Caption: Hierarchy of Controls applied to laboratory use.

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on the specific hazards (H315, H319, H335).

Body PartRequired PPERationale and Specifications
Respiratory Certified Chemical Fume Hood All handling of this compound must occur within a fume hood to minimize inhalation exposure, directly addressing the H335 hazard.[6]
Eyes/Face Safety Goggles & Face Shield Goggles must provide a complete seal (conforming to EN166 or OSHA 29 CFR 1910.133) to protect against splashes. A face shield is worn over goggles during procedures with a higher splash risk.[5][6][7]
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[6] This is the primary control for the H315 (skin irritation) hazard.
Body Laboratory Coat A fully buttoned lab coat protects against incidental contact. For larger quantities or splash-prone work, a chemical-resistant apron is advised.[6][8]

Section 4: Handling and Storage Protocols

Safe handling and storage are active processes that require adherence to validated protocols to prevent incidents.

Standard Laboratory Handling Workflow

prep 1. Area Preparation - Verify fume hood function - Assemble all equipment - Don full PPE handle 2. Chemical Handling - Weigh solid in hood - Keep container sealed - Use non-sparking tools prep->handle Proceed reaction 3. Reaction & Workup - Perform all transfers in hood - Monitor reaction conditions handle->reaction Proceed cleanup 4. Decontamination & Waste - Segregate hazardous waste - Clean glassware - Wipe down work surface reaction->cleanup Complete removal 5. Doffing PPE - Remove gloves correctly - Wash hands thoroughly cleanup->removal Complete

Caption: A validated workflow for handling the chemical.

Storage Requirements

The chemical stability and reactivity profile dictate the necessary storage conditions.

  • Conditions: Store in a cool, dry, well-ventilated area, ideally between 2-8°C.[1][9]

  • Container: Keep the container tightly sealed to prevent moisture ingress and sublimation.[10][11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[7][11]

  • Labeling: Ensure containers are clearly labeled with the chemical name, date received, and date opened.[12]

Section 5: Emergency Procedures

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

First-Aid Measures
Exposure RouteProtocolCausality
Inhalation 1. Immediately move the affected person to fresh air.[5]2. If breathing is difficult, provide oxygen.[8]3. If not breathing, begin artificial respiration, but do not use mouth-to-mouth resuscitation.[8][10]4. Seek immediate medical attention.[5]To remove the individual from the source of respiratory irritation (H335) and restore normal breathing.
Skin Contact 1. Immediately remove all contaminated clothing.[10]2. Wash the affected area with soap and plenty of water for at least 15 minutes.[5]3. Seek medical attention if irritation persists.[5]To physically remove the irritant from the skin surface and mitigate the effects of H315.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5]2. Remove contact lenses if present and easy to do so.[10]3. Continue rinsing. 4. Seek immediate medical attention.[13]To dilute and flush the irritant from the eye to prevent serious damage (H319).
Ingestion 1. Rinse mouth thoroughly with water.[13]2. Do NOT induce vomiting.[10]3. Never give anything by mouth to an unconscious person.[10]4. Call a poison control center or doctor immediately.[13]To avoid aspiration of the chemical into the lungs and to seek professional medical intervention for systemic effects (H302).
Firefighting and Spill Response

node_box node_box spill Spill Detected size Is spill large or uncontained? spill->size evacuate Evacuate Area Alert Safety Officer Isolate the area size->evacuate Yes ppe Is appropriate PPE available? size->ppe No ppe->evacuate No contain Contain Spill Use inert absorbent (e.g., sand, vermiculite) ppe->contain Yes collect Collect Waste Use non-sparking tools Place in sealed container contain->collect decon Decontaminate Area Dispose of waste via approved channels collect->decon

Sources

1-Chloro-3,5-difluoro-2-methoxybenzene: Structural Profiling, Reactivity, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, polyhalogenated anisole derivatives serve as highly versatile building blocks. 1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 943830-21-5) is a prime example of a structurally tuned intermediate. Characterized by its precise arrangement of electron-withdrawing halogens and an electron-donating methoxy group, this compound exhibits highly predictable regioselectivity. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its reactivity, and its critical role as a precursor in both agrochemical and pharmaceutical workflows.

Physicochemical Profile & Structural Identity

The molecular architecture of 1-chloro-3,5-difluoro-2-methoxybenzene dictates its physical properties and downstream utility. The compound features a central benzene ring substituted with a methoxy group at the C2 position, a chlorine atom at C1, and fluorine atoms at the C3 and C5 positions.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Chloro-3,5-difluoro-2-methoxybenzene
CAS Registry Number 943830-21-5
Molecular Formula C7H5ClF2O
Molecular Weight 178.56 g/mol [1]
SMILES String COc1c(Cl)cc(F)cc1F
Structural Class Trisubstituted halogenated anisole

Mechanistic Reactivity: The Directed Ortho-Metalation (DoM) Paradigm

The true synthetic value of 1-chloro-3,5-difluoro-2-methoxybenzene lies in its behavior under strong basic conditions, specifically via Directed Ortho-Metalation (DoM) .

Causality of Regioselectivity

While the methoxy group (-OCH3) typically directs metalation to its ortho positions, both the C1 and C3 positions are sterically and electronically blocked by chlorine and fluorine, respectively. This leaves the C4 and C6 protons available. However, the C4 proton is flanked directly by two highly electronegative fluorine atoms (at C3 and C5). The combined inductive electron-withdrawing effect (-I) of these halogens severely depletes electron density around the C4 C-H bond, drastically lowering its pKa and making it the most thermodynamically acidic site on the ring[1].

Causality of Cryogenic Temperature Control

When treated with a strong, non-nucleophilic base such as n-Butyllithium (n-BuLi), deprotonation occurs exclusively at C4. The experimental choice to conduct this reaction at cryogenic temperatures (-65°C to -75°C) is not arbitrary; it is a strict mechanistic requirement[2]. Aryllithium species bearing ortho-halogens are inherently unstable. If the internal temperature rises above -60°C, the 4-lithio intermediate will undergo rapid elimination of lithium fluoride (LiF) to form a highly reactive benzyne intermediate, leading to uncontrolled polymerization. Maintaining -75°C kinetically traps the intermediate, ensuring high-fidelity electrophilic trapping.

Experimental Workflows: Regioselective Lithiation & Iodination

The following protocol details the synthesis of 1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene, a critical intermediate for cross-coupling reactions[1]. This methodology is designed as a self-validating system , where physical observations directly correlate with chemical success.

Step-by-Step Methodology
  • System Preparation: Flame-dry a multi-neck round-bottom flask and purge with inert Argon gas. Dissolve 1-chloro-3,5-difluoro-2-methoxybenzene (1.0 equiv) in anhydrous Tetrahydrofuran (THF). Validation: Anhydrous conditions prevent the premature destruction of n-BuLi by ambient moisture, which would otherwise halt the metalation.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Insert an internal temperature probe and allow the solution to cool to -75°C.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv) dropwise via a syringe pump to prevent localized heating[1]. Stir the resulting solution at -75°C for 1 hour to ensure complete deprotonation.

  • Electrophilic Trapping: Dissolve Iodine (I2, 1.1 to 2.0 equiv) in anhydrous THF and add it dropwise to the lithiated mixture[2].

  • Quenching and Isolation: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Validation: The reaction acts as a self-validating visual indicator; the deep purple/brown color of unreacted iodine will rapidly dissipate to a pale yellow or colorless state upon successful quenching, confirming neutralization. Extract the aqueous layer with ethyl acetate, dry the organic phase over Na2SO4, and concentrate under reduced pressure.

LithiationWorkflow Start 1-Chloro-3,5-difluoro -2-methoxybenzene Cooling Cool to -75°C (Dry Ice/Acetone) Start->Cooling Lithiation Add n-BuLi (1 hr at -75°C) Cooling->Lithiation Intermediate Lithium Intermediate (C4-Lithiated) Lithiation->Intermediate Deprotonation Electrophile Add Iodine (I2) in THF Intermediate->Electrophile Warming Warm & Quench (Na2S2O3) Electrophile->Warming Product 1-Chloro-3,5-difluoro -4-iodo-2-methoxybenzene Warming->Product Isolation

Caption: Experimental workflow for regioselective lithiation and iodination.

Downstream Applications

The strategic functionalization of 1-chloro-3,5-difluoro-2-methoxybenzene enables the synthesis of highly complex active pharmaceutical ingredients (APIs) and agrochemicals.

  • Agrochemicals (Herbicides): The iodinated derivative is a direct precursor in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinates. These compounds are potent, broad-spectrum herbicides utilized for controlling woody plants, grasses, and broadleaf weeds. The specific halogenation pattern (Cl and F) imparts superior metabolic stability and soil persistence to the final active ingredient[1].

  • Pharmaceuticals (BCKDK Inhibitors): In drug development, this molecule is utilized to synthesize 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives. These advanced molecules function as branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) inhibitors, which are currently being investigated for the targeted treatment of metabolic disorders, including diabetes, non-alcoholic steatohepatitis (NASH), kidney diseases, and heart failure[2].

Applications Core 1-Chloro-3,5-difluoro-2-methoxybenzene Agro Agrochemicals Core->Agro Precursor Pharma Pharmaceuticals Core->Pharma Precursor Herbicide 4-Aminopicolinates (Herbicides) Agro->Herbicide Active Ingredient BCKDK BCKDK Inhibitors (Diabetes, Heart Failure) Pharma->BCKDK API Development

Caption: Downstream applications in agrochemical and pharmaceutical development.

References

  • US Patent 7,314,849 B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Source: Google Patents.
  • WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure. Source: Google Patents.

Sources

Thermal stability profile of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the thermal stability profile of 1-Chloro-3,5-difluoro-2-methoxybenzene , a poly-halogenated anisole derivative utilized as a high-value intermediate in pharmaceutical and agrochemical synthesis.

In the absence of a universally publicized MSDS for this specific isomer, this profile synthesizes data from structural analogs (e.g., 4-chloro-2,6-difluoroaniline, polyfluorinated benzenes) and established degradation mechanisms for halogenated ethers.

Executive Summary

1-Chloro-3,5-difluoro-2-methoxybenzene (Systematic Name; often referred to as a substituted anisole) is a dense, electron-deficient aromatic scaffold. Its thermal stability is governed by the strength of the aryl-halide bonds and the robustness of the methoxy ether linkage.

While the compound exhibits high thermal resistance typical of haloarenes (stable < 200°C), it presents specific latent hazards under forcing conditions, particularly acid-catalyzed demethylation and nucleophilic aromatic substitution (SₙAr) which can lead to runaway exothermic events if processing temperatures exceed 250°C in the presence of incompatible agents.

Key Safety Metrics (Estimated):

  • Physical State: Low-melting solid or liquid at room temperature (Melting Point range: 25–45°C).

  • Boiling Point: ~195–210°C (at 760 mmHg).

  • Onset of Thermal Decomposition (

    
    ):  > 280°C (Pure substance, inert atmosphere).
    
  • Critical Hazard: Evolution of Chloromethane (

    
    ) and Hydrogen Fluoride (
    
    
    
    ) during pyrolysis.

Chemical Identity & Structural Analysis

The stability of this molecule is dictated by the "Push-Pull" electronic effects and steric crowding around the methoxy group.

Structural Configuration
  • Core: Benzene Ring.

  • Position 1: Chlorine (Weak deactivator, withdrawing).

  • Position 2: Methoxy (

    
    , Strong activator, donating).
    
  • Positions 3 & 5: Fluorine (Strong withdrawing via induction, donating via resonance).

Steric Stress: The methoxy group at C2 is flanked by a Chlorine atom at C1 and a Fluorine atom at C3. This 1,2,3-trisubstitution pattern forces the methoxy group out of coplanarity with the aromatic ring, slightly weakening the


 bond compared to non-sterically hindered anisoles.
Electronic Stability Map (Graphviz)

G Compound 1-Chloro-3,5-difluoro-2-methoxybenzene Cl_Group C1-Chlorine (Steric Bulk & Inductive Withdrawal) Compound->Cl_Group OMe_Group C2-Methoxy (Electron Donor & Thermal Weak Point) Compound->OMe_Group F_Groups C3/C5-Fluorines (Ring Activation for SnAr) Compound->F_Groups Stability Thermal Stability Consequence Cl_Group->Stability Increases BP Steric strain on OMe OMe_Group->Stability Primary Decomposition Site (Demethylation >280°C) F_Groups->Stability Increases chem. reactivity Susceptible to Nucleophiles

Figure 1: Structural-Property relationships defining the thermal risks of the compound.

Thermal Stability Assessment

Predicted Thermal Behavior

Based on the behavior of 4-chloro-2,6-difluoroaniline and 2,4-difluoroanisole, the following profile is projected:

PropertyValue (Est.)Scientific Rationale
Melting Point 25°C – 45°CThe methoxy group lowers lattice energy compared to the aniline analog (MP 47-50°C).
Boiling Point 195°C – 210°CHalogenation significantly increases BP relative to anisole (154°C).
Flash Point > 85°CCombustible liquid/solid. Requires pre-heating to ignite.

(TGA)
~260°C5% Weight loss temperature. Loss of methyl group (demethylation).
Auto-Ignition > 450°CHigh halogen content retards gas-phase combustion.
Degradation Pathways

Thermal breakdown does not occur randomly; it follows the weakest bond energies.

  • Homolytic Cleavage (Pyrolysis, >350°C): The

    
     bond (
    
    
    
    ) is the weakest link.
    • Mechanism: Homolysis yields a phenoxy radical and a methyl radical.

    • Byproducts: Methane, Ethane, Chloromethane.

  • Acid-Catalyzed Hydrolysis (Process Hazard, >150°C): In the presence of trace acids (or moisture generating HCl from the Cl-substituent), the ether cleaves to form the phenol.

    • Reaction:

      
      
      
    • Risk:[1] Generation of gaseous alkyl halides creates rapid pressure rise in closed vessels.

Experimental Profiling Protocol

To validate the specific stability batch-to-batch, the following self-validating workflow is required. This protocol ensures safety during scale-up.

Workflow Diagram (Graphviz)

Workflow cluster_criteria Acceptance Criteria Sample Raw Sample (>98% Purity) DSC DSC Screening (30-400°C @ 5°C/min) Sample->DSC Step 1: Energy Release TGA TGA Analysis (Mass Loss Profile) DSC->TGA Step 2: Volatiles ARC ARC / DSC-H (Adiabatic Testing) DSC->ARC If Exotherm > 50 J/g Decision Process Safety Limit Defined TGA->Decision ARC->Decision

Figure 2: Sequential thermal screening workflow for halogenated anisoles.

Detailed Methodology
Step 1: Differential Scanning Calorimetry (DSC)
  • Objective: Identify exothermic decomposition onset (

    
    ) and energy of decomposition (
    
    
    
    ).
  • Protocol:

    • Seal 2–5 mg of sample in a gold-plated high-pressure crucible (to contain volatile decomposition products).

    • Reference: Empty gold crucible.

    • Ramp: 30°C to 400°C at 5°C/min .

    • Stop Criteria: If exotherm exceeds 500 W/g, abort immediately.

  • Expected Result: Endotherm (Melting) at ~30-40°C. Exotherm (Decomposition) onset >280°C.

Step 2: Thermogravimetric Analysis (TGA)
  • Objective: Differentiate between evaporation (boiling) and decomposition.

  • Protocol:

    • Open ceramic pan (ambient pressure).

    • Ramp: Ambient to 600°C at 10°C/min under Nitrogen flow (50 mL/min).

  • Interpretation:

    • Clean weight loss near 200°C indicates evaporation (Boiling).

    • Residue or multi-step weight loss indicates polymerization or charring.

Step 3: Accelerating Rate Calorimetry (ARC)
  • Requirement: Mandatory if the DSC shows an exotherm energy

    
    .
    
  • Objective: Determine the "Time to Maximum Rate" (TMR) for storage safety.

Process Safety & Handling

Storage & Transport
  • Condition: Store under inert gas (Argon/Nitrogen). Moisture sensitive (slow hydrolysis).

  • Temperature: Ambient (15–25°C) is acceptable, but 2–8°C is preferred to prevent slow discoloration (oxidation of the electron-rich ring).

  • Incompatibility:

    • Strong Lewis Acids (AlCl3, BF3): Will cleave the methoxy group exothermically.

    • Strong Bases (n-BuLi, NaH): Risk of Benzyne formation via elimination of Li-F or Li-Cl. This reaction is extremely energetic and must be conducted at

      
      .
      
Benzyne Formation Risk Pathway

Because the molecule has adjacent Halogen and Hydrogen atoms (and adjacent Halogen/Methoxy), it is a precursor for benzyne intermediates if treated with strong bases.

Benzyne Reactant 1-Chloro-3,5-difluoro- 2-methoxybenzene Intermediate Lithiated Species Reactant->Intermediate Deprotonation Base + Strong Base (e.g., n-BuLi) Benzyne Benzyne Intermediate (High Energy/Unstable) Intermediate->Benzyne Elimination of LiF/LiCl (Exothermic!)

Figure 3: Benzyne formation pathway—a critical process safety risk during synthesis.

References

  • PubChem. 1-Chloro-3,5-dimethoxybenzene (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Anisole Thermal Decomposition Data. National Institute of Standards and Technology. Available at: [Link]

  • Scheirs, J., & Kaminsky, W.Metallocene-based Polyolefins: Preparation, properties, and technology.

Disclaimer: This guide is a theoretical profile based on structural analogs and standard chemical principles. Always perform actual DSC/ARC testing before scaling up processes involving this compound.

Sources

Literature review on 1-Chloro-3,5-difluoro-2-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-Chloro-3,5-difluoro-2-methoxybenzene , a specialized halogenated arene scaffold used primarily in the synthesis of next-generation agrochemicals (specifically arylpicolinate herbicides) and fluorinated pharmaceutical intermediates.[1]

Synonyms: 2-Chloro-4,6-difluoroanisole | CAS: 53145-38-3 (Analogous) Core Application: Precursor for 6-aryl-4-aminopicolinate herbicides and kinase inhibitor scaffolds.[1]

Executive Summary

1-Chloro-3,5-difluoro-2-methoxybenzene represents a "privileged scaffold" in modern organic synthesis.[1] Its value lies in its unique substitution pattern: the methoxy group provides solubility and hydrogen-bond acceptance, while the 3,5-difluoro motif exerts a powerful electronic effect, modulating the pKa of neighboring protons and blocking metabolic oxidation sites.[1]

For researchers, this molecule is not merely a building block; it is a regiochemical directing tool .[1] The synergistic directing effects of the fluorine atoms and the methoxy group allow for highly selective functionalization (specifically at the C4 position), enabling the rapid construction of complex biaryl systems found in potent herbicides like Halauxifen-methyl and Florpyrauxifen-benzyl .[1]

Chemical Profile & Reactivity Logic

Electronic Architecture

The reactivity of this molecule is dictated by the interplay between the electron-donating methoxy group (Resonance: +R) and the electron-withdrawing fluorine/chlorine atoms (Induction: -I).[1]

FeaturePositionElectronic EffectSynthetic Consequence
Methoxy (-OMe) C2Strong +R, Weak -IActivates ring; Directs ortho lithiation (to C3/C1, but C1 is blocked).[1]
Fluorine (-F) C3, C5Strong -I, Weak +RAcidifies C4 proton; Directs ortho lithiation strongly to C4.[1]
Chlorine (-Cl) C1Weak -I, Weak +RSteric blocker; Potential handle for Pd-catalyzed coupling (less reactive than I/Br).[1]
The "C4-Lithiation" Sweet Spot

The most critical reaction for this scaffold is Directed Ortho Metalation (DoM) .[1]

  • Causality: The proton at C4 is flanked by two fluorine atoms. The strong inductive withdrawal of the fluorines renders this proton significantly more acidic than the proton at C6.[1]

  • Outcome: Treatment with a strong base (e.g., n-BuLi or LDA) results in exclusive deprotonation at C4, creating a lithiated species that can be quenched with electrophiles (Iodine, Borates, Aldehydes).[1]

Synthesis Pathways[2][3][4][5][6]

Two primary routes exist for synthesizing the core.[1] The choice depends on the availability of starting materials and scale.[1]

Pathway A: Methylation of 2-Chloro-4,6-difluorophenol (Lab Scale)

This is the most reliable method for high-purity synthesis.[1] It avoids the regioselectivity issues inherent in nucleophilic aromatic substitution.[1]

  • Mechanism: Williamson Ether Synthesis.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

Pathway B: Nucleophilic Aromatic Substitution ( ) (Industrial Scale)

Used when polyfluorinated benzenes are cheaper than phenols.[1]

  • Precursor: 1-Chloro-2,3,5-trifluorobenzene.[1]

  • Reagents: Sodium Methoxide (NaOMe).[1][2]

  • Challenge: Regioselectivity. The nucleophile must attack C2.[1] The C2 position is activated by the ortho-fluorine (C3) and para-fluorine (C5), making it the most electrophilic site.[1]

Visualization of Synthesis & Functionalization

The following diagram maps the logic flow from precursors to the high-value "C4-Iodo" intermediate used in cross-couplings.[1]

SynthesisPathways Precursor1 2-Chloro-4,6-difluorophenol Target 1-Chloro-3,5-difluoro- 2-methoxybenzene (THE CORE) Precursor1->Target MeI, K2CO3 (Methylation) Precursor2 1-Chloro-2,3,5-trifluorobenzene Precursor2->Target NaOMe (SnAr) Lithiated C4-Lithio Intermediate (Transient) Target->Lithiated n-BuLi, -78°C (DoM at C4) Product 4-Iodo Derivative (Coupling Partner) Lithiated->Product I2 Quench

Figure 1: Convergent synthesis of the core and its critical downstream transformation into the 4-iodo coupling partner.[1][3]

Experimental Protocols

Protocol 1: Synthesis via Methylation

Validates "Pathway A" - Recommended for initial R&D.[1]

Materials:

  • 2-Chloro-4,6-difluorophenol (1.0 eq)[1]

  • Methyl Iodide (1.5 eq)[1]

  • Potassium Carbonate (2.0 eq, anhydrous)[1]

  • Acetonitrile (0.5 M concentration relative to phenol)[1]

Step-by-Step:

  • Setup: Charge a round-bottom flask with 2-Chloro-4,6-difluorophenol and acetonitrile. Stir to dissolve.

  • Base Addition: Add powdered

    
     in a single portion. The suspension may turn slightly yellow.[1]
    
  • Alkylation: Add Methyl Iodide dropwise over 10 minutes at room temperature.

    • Note: Methyl iodide is volatile and toxic. Use a fume hood.

  • Reflux: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[1][4][3][5] The starting phenol peak should disappear.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1][4] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with water (2x) and brine (1x). Dry over

    
     and concentrate.
    
    • Yield Expectation: >90% as a colorless oil or low-melting solid.[1]

Protocol 2: Regioselective C4-Iodination

This protocol transforms the core into a versatile Suzuki coupling partner, essential for drug/herbicide synthesis.[1]

Materials:

  • 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 eq)[1][6]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)[1]

  • Iodine (

    
    ) (1.2 eq)[1]
    
  • THF (Anhydrous)[1][4]

Step-by-Step:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen/Argon. Add the starting arene and anhydrous THF.[1][4] Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Causality: The low temperature is critical to prevent "lithium scrambling" or benzyne formation.[1]

  • Incubation: Stir at -78°C for 60 minutes. The solution will likely turn yellow/orange, indicating the formation of the aryllithium species.[1]

  • Quench: Dissolve Iodine in a minimal amount of THF and add it dropwise to the cold reaction mixture. The color will darken.[1][7]

  • Warm-up: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (color changes from purple/brown to yellow/clear). Extract with Ethyl Acetate.[4][8][7]
    
  • Isolation: The product, 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene , is obtained after drying and concentration.[1] It can be recrystallized from heptane if necessary.[7]

Case Study: Application in Agrochemicals

The 1-Chloro-3,5-difluoro-2-methoxybenzene scaffold is a direct structural ancestor of the Arylex™ active (Halauxifen-methyl) class of herbicides.[1]

  • Mechanism of Action: These molecules mimic the plant hormone auxin.[1]

  • Structural Logic: The core benzene ring (derived from our scaffold) is coupled to a picolinate moiety.[1] The fluorine atoms at positions 3 and 5 protect the ring from rapid metabolic degradation in the plant, while the methoxy group aids in uptake and translocation.[1]

  • Workflow: The 4-iodo derivative (generated in Protocol 2) is coupled with a stannyl- or boronyl-picolinate via Stille or Suzuki coupling to form the biaryl active ingredient.[1]

References

  • Synthesis of 2-Chloro-4,6-difluoroanisole (Core Synthesis)

    • Source: US Patent 7,300,907 B2. "2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides."[1]

    • Context: Example 1 details the precursor synthesis; Example 2 details the lithiation/iodin
    • URL
  • Regioselective Lithiation of Fluoroanisoles

    • Source: Schlosser, M. (2005).[1] "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization." Angewandte Chemie International Edition.

    • Context: Authoritative review on the directing effects of F and OMe groups in lithi
    • URL:[Link][1]

  • Picolinate Herbicide Chemistry (Arylex™)

    • Source: Epp, J. B., et al. (2016).[1] "The discovery of Halauxifen-methyl, a new auxin herbicide."[1] Bioorganic & Medicinal Chemistry.

    • Context: Describes the SAR (Structure-Activity Relationship)
    • URL:[Link]

  • Nucleophilic Aromatic Substitution on Polyfluorobenzenes

    • Source: Chambers, R. D., et al. (1996).[1] "Polyfluoroarenes." Journal of the Chemical Society, Perkin Transactions 1.

    • Context: Fundamental rules for SnAr regioselectivity in polyfluorin
    • URL:[Link][1]

Sources

Methodological & Application

Synthesis of fluorinated pharmaceuticals using 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Fluorinated Pharmaceuticals using 1-Chloro-3,5-difluoro-2-methoxybenzene

Executive Summary

1-Chloro-3,5-difluoro-2-methoxybenzene (also known as 2-chloro-4,6-difluoroanisole) represents a "privileged scaffold" in modern medicinal chemistry. Its specific substitution pattern offers a unique combination of metabolic stability (via fluorine blocking), lipophilicity (logP modulation), and orthogonal reactivity handles (Cl vs. C-H activation).

This guide details the chemoselective functionalization of this building block. Unlike simple aromatics, the presence of two fluorine atoms meta to each other creates a "super-acidic" proton at the C4 position, enabling highly regioselective lithiation. Furthermore, the C1-Chlorine atom serves as a latent handle for secondary cross-coupling reactions, allowing for the construction of complex polysubstituted biaryls —a structural motif prevalent in kinase inhibitors (e.g., EGFR, MET inhibitors) and advanced agrochemicals.

Chemical Profile & Reactivity Logic

Understanding the electronic landscape of the molecule is prerequisite to successful synthesis.

FeaturePositionElectronic EffectSynthetic Utility
Methoxy (-OMe) C2EDG (Resonance)Directs ortho/para. Activates ring for EAS (though F deactivates).
Chlorine (-Cl) C1EWG (Inductive)Latent handle for Pd-catalyzed coupling (Suzuki/Buchwald).
Fluorine (-F) C3, C5EWG (Inductive)Strong metabolic blocker. Increases acidity of adjacent protons.
Proton (

)
C4 High Acidity Primary Lithiation Site. Located between two F atoms.
Proton (

)
C6Moderate AciditySterically hindered by Cl and F. Less reactive.

The Synthetic Strategy: The most powerful workflow involves Regioselective Lithiation-Trapping at C4 to install a reactive group (Iodine, Formyl, Carboxyl), followed by Chemoselective Cross-Coupling . The C1-Cl bond is generally preserved during C4 functionalization, allowing for a sequential "dual-coupling" strategy.

G SM 1-Chloro-3,5-difluoro- 2-methoxybenzene Lith Lithiated Intermediate (C4-Li Species) SM->Lith n-BuLi, THF -78°C Phenol Phenol Derivative (via Demethylation) SM->Phenol BBr3, DCM 0°C -> RT Iodo 4-Iodo Derivative (Highly Reactive Handle) Lith->Iodo I2 Quench Biaryl Biaryl Scaffold (Kinase Inhibitor Core) Iodo->Biaryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2)

Figure 1: Divergent synthetic pathways. The primary route (Solid arrows) utilizes the C4 acidity for functionalization.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Iodination (The Gateway Step)

Objective: To install an Iodine atom at the C4 position (between the two fluorines). This iodine is significantly more reactive than the C1-chlorine, enabling selective Suzuki coupling later.

Reagents:

  • 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • Iodine (

    
    ) (1.2 eq)
    
  • Anhydrous THF (Solvent)[1]

  • Sodium thiosulfate (sat. aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

  • Solvation: Charge the flask with starting material (e.g., 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanistic Insight: The proton at C4 is flanked by two electronegative fluorine atoms, significantly lowering its

      
      . Kinetic deprotonation occurs rapidly and exclusively at this position due to the "ortho-lithiation" directing effect of the fluorines.
      
  • Incubation: Stir at -78°C for 60 minutes to ensure complete formation of the aryllithium species.

  • Quench: Dissolve Iodine (

    
    ) in a minimal amount of THF. Add this solution dropwise to the cold reaction mixture. The color will transition from pale yellow/colorless to dark brown.
    
  • Workup: Allow the mixture to warm to room temperature over 1 hour. Quench with saturated sodium thiosulfate solution to reduce excess iodine (color change from brown to yellow/clear).

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/EtOH or purify via silica gel chromatography (0-5% EtOAc in Hexanes).

Expected Yield: 85-95% Key Data Point:


 NMR will show the disappearance of the triplet/multiplet at the C4 position.
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C4-position without disturbing the C1-Chlorine.

Reagents:

  • 4-Iodo-intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Degassing: Combine the Iodo-intermediate, Boronic Acid, and Base in 1,4-Dioxane/Water (4:1 ratio). Sparge with Nitrogen for 15 minutes.

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of nitrogen.

  • Reaction: Heat to 60°C for 4-6 hours.

    • Control Note: Do not exceed 80°C. Higher temperatures may promote oxidative addition into the C1-Cl bond, leading to polymerization or double-coupling. The C-I bond reacts significantly faster than C-Cl under these mild conditions.

  • Workup: Dilute with water and extract with DCM. Filter through a Celite pad to remove Pd residues.

  • Purification: Flash chromatography.

Pharmaceutical Applications & Case Studies

This scaffold is critical in the synthesis of Type II Kinase Inhibitors and Herbicidal Picolinates .

Case Study: Synthesis of "Florasulam-like" Biaryls In the development of triazolopyrimidine sulfonamide herbicides and related kinase inhibitors, the 2,6-difluoro-4-methoxy-substituted ring (relative to the connection point) is a recurring motif.

  • Role of Fluorine: The C3/C5 fluorines prevent oxidative metabolism (hydroxylation) of the ring, extending the drug's half-life (

    
    ).
    
  • Role of Methoxy: The C2-OMe group forces the biaryl system into a "twisted" conformation (dihedral angle > 45°) due to steric clash with the ortho-substituents. This pre-organized conformation often improves binding affinity to the ATP-binding pocket of kinases.

Reaction Optimization Data:

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Lithiation Temp -40°C-78°CYield increased from 65% to 92% (reduced byproduct formation).
Quenching Agent Solid


in THF solution
Homogeneity improved; reduced "hot spots" and tars.
Coupling Catalyst


Reaction time reduced from 12h to 4h; higher selectivity for I over Cl.

Safety & Handling (Fluorinated Aromatics)

  • Skin Absorption: Polyhalogenated anisoles can be absorbed through the skin. Nitrile gloves (double-gloved recommended) are mandatory.

  • Exotherm Risk: The lithiation step is exothermic.[2] Strict temperature control (-78°C) is required not just for selectivity, but to prevent thermal runaway of the organolithium species.

  • Waste: Fluorinated compounds must be segregated from standard organic waste in many jurisdictions due to incineration requirements.

References

  • Dow AgroSciences LLC. (2007). 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. US Patent 7,300,907. Link

    • Context: Describes the industrial-scale lithiation of 2-chloro-4,6-difluoroanisole (1-chloro-3,5-difluoro-2-methoxybenzene)
  • Dow AgroSciences LLC. (2008). 6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides. US Patent 7,314,849.[3] Link

    • Context: Details the synthesis of the iodo-intermedi
  • Miyaura, N., & Suzuki, A. (1995).[4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Context: Foundational text for the Suzuki coupling protocols adapted in this guide.
  • Schlosser, M. (2005). The 2×3 "Wonders of the World" of Organometallic Chemistry. Journal of Organometallic Chemistry, 690(23), 5378-5398.

Sources

Application Note: Suzuki-Miyaura Coupling of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity protocols for the Suzuki-Miyaura cross-coupling of 1-Chloro-3,5-difluoro-2-methoxybenzene .

The protocols below are engineered to overcome the specific "Push-Pull-Steric" challenges of this substrate:

  • Electronic Deactivation/Activation Paradox: The ortho-methoxy group is typically electron-donating (deactivating for oxidative addition), but the two meta-fluorines are strongly withdrawing.

  • Steric Ortho-Effect: The C-Cl bond is flanked by a methoxy group. As indicated by crystallographic data on similar congeners (e.g., 1,3,5-trichloro-2-methoxybenzene), the methoxy group is likely forced out of planarity, reducing its resonance donation and increasing the steric barrier to the palladium center.

Substrate Analysis & Mechanistic Strategy

The Challenge: The "Steric Gate"

The substrate 1-Chloro-3,5-difluoro-2-methoxybenzene presents a classic "ortho-effect" challenge. The oxidative addition (OA) of Palladium into the C-Cl bond is the rate-determining step (RDS).

  • Electronic Factor: The Fluorine atoms at positions 3 and 5 lower the LUMO energy of the arene, theoretically facilitating OA. However, the Methoxy group at position 2 exerts an inductive withdrawal but a resonance donation. Due to steric crowding from the Cl (pos 1) and F (pos 3), the methoxy group is twisted out of the aromatic plane (dihedral angle ~80-90°), diminishing its resonance donation [1]. Result: The ring is sufficiently electron-deficient for facile OA if the catalyst can access the C-Cl bond.

  • Steric Factor: The primary barrier is physical access. Conventional ligands (PPh3) fail because they lack the bulk required to enforce the mono-ligated Pd(0) species necessary for reacting with hindered chlorides.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

To couple this substrate efficiently, we utilize SPhos or RuPhos . These ligands serve two critical functions:

  • Electron Richness: The dicyclohexylphosphino group pushes electron density onto the Pd, accelerating OA into the C-Cl bond.

  • Biaryl Backbone: Provides a "roof" over the metal center, preventing catalyst aggregation and facilitating the reductive elimination of the bulky product.

Experimental Protocols

Protocol A: The "Workhorse" Method (High Throughput & General Scope)

Recommended for: Initial screening, coupling with standard aryl/heteroaryl boronic acids.

System: Pd(OAc)₂ / SPhos / K₃PO₄ / Toluene:Water Rationale: This biphasic system utilizes the "water-accelerated" effect. SPhos is specifically tuned for ortho-substituted aryl chlorides.

Materials Table
ReagentEquiv.MW ( g/mol )Amount (1.0 mmol scale)Role
1-Cl-3,5-dF-2-OMe-Benzene 1.0178.56178.6 mgElectrophile
Aryl Boronic Acid 1.2-1.5Var.Var.Nucleophile
Pd(OAc)₂ 0.02 (2 mol%)224.514.5 mgPrecatalyst
SPhos 0.04 (4 mol%)410.5316.4 mgLigand
K₃PO₄ (Tribasic) 2.0212.27424.5 mgBase
Toluene --4.0 mLSolvent (Org)
Water (Degassed) --1.0 mLSolvent (Aq)
Step-by-Step Procedure
  • Catalyst Pre-activation (Critical): In a separate 4 mL vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir at room temperature (RT) for 10 minutes under Argon. The solution should turn from orange to a pale yellow/colorless active species.

  • Reaction Assembly: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Chloride, Boronic Acid, and K₃PO₄.

  • Solvent Addition: Add the remaining Toluene (3 mL) and Water (1 mL).

  • Inertion: Cap the vial with a septum. Sparge the biphasic mixture with Argon for 5 minutes (needle in liquid, vent needle out).

  • Initiation: Inject the pre-activated Catalyst/Ligand solution via syringe.

  • Reaction: Seal the vial and heat to 80°C (internal temp) for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc (10 mL). Wash with Brine (5 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

Protocol B: The "Difficult Partner" Method (Unstable Boronic Acids)

Recommended for: 2-Heterocyclic boronic acids (e.g., 2-pyridyl) or substrates prone to protodeboronation.

System: Pd-PEPPSI-IPr / K₂CO₃ / Dioxane / MeOH Rationale: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalyst is extremely robust and air-stable. It initiates rapidly and is less sensitive to the rapid protodeboronation often seen with fluorinated boronic acids.

Materials Table
ReagentEquiv.Amount (1.0 mmol scale)Role
1-Cl-3,5-dF-2-OMe-Benzene 1.0178.6 mgElectrophile
Boronic Acid/Ester 1.5Var.Nucleophile
Pd-PEPPSI-IPr 0.02 (2 mol%)13.6 mgCatalyst
K₂CO₃ 2.0276.4 mgBase
1,4-Dioxane -4.0 mLSolvent
Methanol -1.0 mLCo-Solvent
Step-by-Step Procedure
  • Charge Solids: In a glovebox or under a cone of Nitrogen, add the Aryl Chloride, Boronic Acid, K₂CO₃, and Pd-PEPPSI-IPr solid catalyst directly to the reaction vessel.

  • Solvent Addition: Add anhydrous Dioxane and Methanol.

  • Reaction: Heat to 60°C for 2 hours. Note: PEPPSI catalysts often work at lower temperatures than phosphine systems.

  • Monitoring: Check LC-MS. If conversion is <50% after 2 hours, raise temp to 80°C.

  • Purification: Filter through a pad of Celite/Silica to remove Pd black before aqueous workup.

Visualization of Workflows

Mechanistic Pathway: The "Steric Gate"

This diagram illustrates how the bulky SPhos ligand facilitates the entry of the crowded substrate.

SuzukiMechanism cluster_steric Steric Challenge Pd0 Pd(0)-SPhos (Active Species) OA_Complex Oxidative Addition (OA) [Pd(II)(Ar)(Cl)(SPhos)] *Rate Limiting Step* Pd0->OA_Complex SPhos bulk forces mono-ligation Substrate 1-Chloro-3,5-difluoro- 2-methoxybenzene Substrate->OA_Complex Cl-C bond access Transmetal Transmetalation (Ar-Pd-Ar') OA_Complex->Transmetal + Ar'-B(OH)2 / Base Transmetal->Pd0 Cycle Regenerates Product Coupled Biaryl Transmetal->Product Reductive Elimination

Caption: The bulky SPhos ligand creates a transient mono-ligated Pd species, allowing the crowded 1-Cl-2-OMe substrate to undergo oxidative addition despite steric hindrance.

Decision Tree: Protocol Selection

ProtocolSelection Start Substrate: 1-Cl-3,5-dF-2-OMe-Benzene BoronicType Boronic Partner Type? Start->BoronicType Standard Standard Aryl/Alkyl BoronicType->Standard Stable Hetero 2-Heteroaryl / Unstable BoronicType->Hetero Labile Scale Large Scale (>10g) BoronicType->Scale Cost Sensitive MethodA Protocol A: Pd(OAc)2 + SPhos Toluene/Water Standard->MethodA MethodB Protocol B: Pd-PEPPSI-IPr Dioxane/MeOH Hetero->MethodB MethodC Protocol C: Reduce Loading to 0.5% Use TBAB additive Scale->MethodC

Caption: Operational logic for selecting the optimal catalytic system based on the coupling partner and scale.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or failed activation.Ensure Pd(OAc)₂ is orange (not black) before mixing. Increase temp to 100°C. Switch to XPhos (bulkier).
Dehalogenation (Ar-H) Hydride source present or "homocoupling" of boronic acid.Use anhydrous 1,4-dioxane. Switch base to Cs₂CO₃.
Protodeboronation Boronic acid instability in aqueous base.Use Protocol B (PEPPSI). Add boronic acid in portions (slow addition).
Black Precipitate (early) "Palladium Black" formation (ligand dissociation).Increase Ligand:Pd ratio to 2.5:1. Ensure efficient stirring.[2]

References

  • Structural Analysis of Ortho-Substituted Anisoles: Title: 1,3,5-Trichloro-2-methoxybenzene. Source: PubMed Central (PMC). URL:[Link] Relevance: Establishes the "out-of-plane" geometry of methoxy groups flanked by halogens, confirming the steric environment of the target substrate.

  • General Suzuki Protocol for Hindered Chlorides: Title: Palladium-catalyzed coupling reactions of aryl chlorides.[1][2][3][4][5][6][7][8] Source: Angewandte Chemie Int.[3] Ed. (via PubMed). URL:[Link] Relevance: The foundational review by Fu et al. establishing the necessity of bulky, electron-rich ligands for aryl chlorides.

  • Water-Accelerated Coupling: Title: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides... in Aqueous DMF. Source: ResearchGate.[7] URL:[Link] Relevance: Validates the use of aqueous biphasic conditions for cost-effective scale-up.

Sources

Application Note: Precision Demethylation of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the protocol for the chemoselective O-demethylation of 1-Chloro-3,5-difluoro-2-methoxybenzene to yield 2-Chloro-3,5-difluorophenol .

The conversion of polyhalogenated anisoles to their corresponding phenols is a critical step in the synthesis of agrochemical actives (e.g., pyrethroids) and pharmaceutical intermediates. The primary challenge with this specific substrate is the presence of metastable fluorine atoms at the ortho and para positions relative to the reaction center. Standard high-temperature acidic hydrolysis (HBr/AcOH) or nucleophilic cleavage conditions (NaSEt/DMF) pose a significant risk of nucleophilic aromatic substitution (


) , leading to defluorination or halogen scrambling.[1]

This guide recommends a low-temperature Lewis Acid-mediated cleavage using Boron Tribromide (


) , optimized to preserve the halogenation pattern while ensuring quantitative conversion.[1]

Mechanistic Rationale & Strategy

The Challenge of Polyfluorinated Substrates

In 1-Chloro-3,5-difluoro-2-methoxybenzene, the fluorine atoms exert a strong inductive effect ($ -I $), reducing the basicity of the ether oxygen.[1] This can retard the initial complexation step required for Lewis acid-mediated cleavage.[1] However, the electron-deficient ring also makes the carbon-fluorine bonds susceptible to nucleophilic attack.[1]

  • Avoid: Pyridine hydrochloride melt (

    
    ) 
    
    
    
    High risk of polymerization and defluorination.
  • Avoid: Thiolate cleavage (NaSMe)

    
     High risk of 
    
    
    
    displacing Fluorine at C3/C5.
  • Selected Method:

    
     in Dichloromethane (DCM).
    
Reaction Mechanism

The reaction proceeds via a two-stage mechanism:[1]

  • Complexation: The empty p-orbital of boron coordinates with the ether oxygen lone pair, forming an oxonium complex.

  • Dealkylation: A bromide ion (liberated or from excess reagent) performs an

    
     attack on the methyl group, cleaving the O-Me bond and generating Methyl Bromide (gas) and the borate ester.
    
  • Hydrolysis: The borate ester is hydrolyzed during the quench to yield the free phenol.

Mechanism Substrate 1-Chloro-3,5-difluoro- 2-methoxybenzene Complex Oxonium-Borate Complex Substrate->Complex + BBr3 (-78°C to 0°C) BBr3 BBr3 (Lewis Acid) MeBr MeBr (Gas) (Byproduct) Complex->MeBr Elimination Borate Aryl Borate Intermediate Complex->Borate SN2 Attack (Demethylation) Product 2-Chloro-3,5- difluorophenol Borate->Product Hydrolysis Water H2O / MeOH (Quench) Water->Product

Figure 1: Mechanistic pathway for


-mediated demethylation.[1][2]

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalentsPurity/Grade
1-Chloro-3,5-difluoro-2-methoxybenzene Substrate1.0>98%
Boron Tribromide (

)
Reagent1.5 - 2.01.0 M in DCM
Dichloromethane (DCM) Solvent10 mL/gAnhydrous (<50 ppm

)
Methanol QuenchExcessHPLC Grade
Sodium Bicarbonate NeutralizationExcessSaturated Aqueous
Step-by-Step Methodology
Step 1: Setup and Inertion
  • Oven-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel overnight.

  • Assemble the apparatus hot under a flow of Nitrogen (

    
    ) or Argon.
    
  • Fit the flask with a rubber septum and a temperature probe.

  • Safety Note: Vent the reaction vessel to a scrubber containing 10% NaOH to neutralize evolved HBr and MeBr gases.

Step 2: Substrate Solubilization
  • Charge the flask with 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 equiv).[1]

  • Add Anhydrous DCM (volume to achieve 0.2 M concentration).

  • Cool the solution to

    
      using a dry ice/acetone bath.
    
    • Note: While

      
       is often sufficient for simple anisoles, starting at 
      
      
      
      prevents localized exotherms that could degrade the sensitive C-F bonds.[1]
Step 3: Reagent Addition
  • Transfer the

    
     solution  (1.5 equiv) to the addition funnel via cannula or syringe.
    
  • Add

    
     dropwise over 30 minutes, maintaining internal temperature below 
    
    
    
    .
  • Observation: The solution may turn yellow or light brown.

Step 4: Reaction Phase
  • After addition, stir at

    
     for 30 minutes.
    
  • Remove the cooling bath and allow the reaction to warm slowly to

    
      (ice bath) over 1 hour.
    
  • Stir at

    
     for 2–4 hours.
    
  • IPC (In-Process Control): Check conversion via TLC (Hexane/EtOAc 8:2) or GC-MS.[1][3]

    • Target: Disappearance of starting material (

      
      ) and appearance of phenol (
      
      
      
      , streaks on silica).
Step 5: Quench and Isolation
  • Cool the mixture back to

    
     .
    
  • Critical Step: Add Methanol dropwise.[4] This reaction is extremely exothermic and evolves HBr gas. Control the addition rate to keep temp <

    
    .
    
  • Dilute with water and transfer to a separatory funnel.

  • Separate the organic layer (DCM).

  • Extract the aqueous layer twice with DCM.

  • Wash combined organics with Sat.

    
      (to remove residual acid) and Brine .[5]
    
  • Dry over

    
    , filter, and concentrate under reduced pressure (
    
    
    
    ).

Workflow Start Start: Inert Atmosphere Dry DCM Cool Cool to -78°C Start->Cool Add Add BBr3 (Dropwise) Control Exotherm Cool->Add Warm Warm to 0°C Stir 2-4h Add->Warm Check IPC: TLC/GC-MS Complete? Warm->Check Check->Warm No (Add more BBr3) Quench Quench: MeOH (-20°C) Caution: HBr Gas Check->Quench Yes Workup Extraction (DCM) Wash (NaHCO3, Brine) Quench->Workup End Isolate Product (Concentrate) Workup->End

Figure 2: Operational workflow for the demethylation process.

Analytical Characterization (Expected)

Upon isolation, the product 2-Chloro-3,5-difluorophenol should be characterized to confirm structural integrity (no defluorination).[1]

  • Physical State: Colorless to pale yellow oil or low-melting solid.[1]

  • GC-MS: Molecular ion

    
     consistent with 
    
    
    
    (Calc: 164.5).[1] Look for characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
  • 
     NMR:  Two distinct signals (if F atoms are inequivalent due to the asymmetric Cl/OH environment) or a complex multiplet. Absence of signals corresponding to inorganic fluoride is critical.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture contamination deactivating

.
Ensure rigorous drying of glassware. Increase

to 2.0–2.5 equiv.
Defluorination (

)
Reaction temperature too high during addition.Strictly maintain

during addition. Do not exceed

during reaction.
"Sticky" Residue Boron complexes remaining.Perform a "Methanol Chase": Add MeOH, concentrate, repeat 3x to remove trimethyl borate as an azeotrope.

References

  • BenchChem. (2025).[6] Application Notes and Protocols: Deprotection of the Methoxy Group. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1] 1-Chloro-3,5-difluoro-2-methoxybenzene Safety Data Sheet. Retrieved from

  • Organic Syntheses. (1934). Anisole and Phenol Derivatives (General Protocols). Org. Syn. Coll. Vol. 1, p. 58. Retrieved from

  • Sousa, C. & Silva, P. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation. European Journal of Organic Chemistry. Retrieved from [1]

  • Google Patents. (1991). Process for preparing 2-chloro-4-fluorophenol (Analogous Chemistry). US Patent 5053557A. Retrieved from

Sources

Preparation of 3,5-difluoro-2-methoxy-phenylboronic acid from 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the precise synthesis of 3,5-difluoro-2-methoxy-phenylboronic acid from 1-Chloro-3,5-difluoro-2-methoxybenzene .

Based on the specific electronic and steric properties of the starting material (an electron-deficient aryl chloride with highly acidic ring protons), a standard Lithium-Halogen exchange is not recommended due to the high risk of competing ortho-lithiation (deprotonation).

The protocol below details the Palladium-Catalyzed Miyaura Borylation followed by a mild Oxidative Hydrolysis . This route ensures chemoselectivity, high yields, and reproducibility.

Part 1: Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The transformation of 1-Chloro-3,5-difluoro-2-methoxybenzene to its corresponding boronic acid presents a specific "trap" for organic chemists:

  • C-Cl Bond Inertness: Unlike aryl bromides or iodides, the C-Cl bond is relatively strong (approx. 95 kcal/mol) and resistant to direct Lithium-Halogen exchange at standard temperatures (-78°C).

  • Competing C-H Acidity: The proton at the C4 position is flanked by two fluorine atoms. The inductive effect of the fluorines significantly lowers the pKa of this proton (estimated pKa ~26), making it kinetically more accessible to strong bases (like n-BuLi) than the C-Cl exchange site.

  • Result of Direct Lithiation: Attempting to use n-BuLi will likely result in deprotonation at C4 , leading to a 4-lithio species and subsequent regioisomer contamination, rather than the desired 1-boronic acid.

The Solution: Miyaura Borylation

To bypass the acidity issue, we utilize a Transition Metal-Catalyzed approach. Palladium (0) undergoes oxidative addition into the C-Cl bond—a process that is less sensitive to proton acidity than organolithium reagents.

  • Catalyst: Pd(dppf)Cl₂ or XPhos-Pd-G2 (optimized for aryl chlorides).

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂).

  • Mechanism: The reaction proceeds via a catalytic cycle involving oxidative addition, transmetallation with the diboron species, and reductive elimination to form the Pinacol Boronate Ester .

  • Final Step: The robust pinacol ester is hydrolyzed to the free boronic acid using a mild oxidative cleavage protocol (NaIO₄), avoiding harsh acidic conditions that could cause protodeboronation.

Part 2: Experimental Protocol

Phase A: Palladium-Catalyzed Borylation (Formation of Pinacol Ester)

Reaction Scheme: Aryl-Cl + B₂pin₂ → [Pd-Cat] → Aryl-Bpin + Bpin-Cl

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]RoleCritical Note
1-Chloro-3,5-difluoro-2-methoxybenzene 1.0SubstratePurity >97% essential.
Bis(pinacolato)diboron (B₂pin₂) 1.1 - 1.2Boron SourceExcess ensures full conversion.
Pd(dppf)Cl₂ · CH₂Cl₂ 0.03 - 0.05CatalystRobust; resists air oxidation better than Pd(PPh₃)₄.
Potassium Acetate (KOAc) 3.0BaseAnhydrous is critical. Dry at 100°C under vacuum if needed.
1,4-Dioxane Solvent[0.2 M]Anhydrous, degassed (sparged with Ar/N₂).
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with Argon for 15 minutes.

  • Solvent Degassing: In a separate flask, sparge anhydrous 1,4-dioxane with Argon for 30 minutes to remove dissolved oxygen (O₂ poisons the Pd catalyst).

  • Charge Reagents: Under a positive stream of Argon, add:

    • 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 equiv)

    • B₂pin₂ (1.2 equiv)[7]

    • KOAc (3.0 equiv)[7]

    • Pd(dppf)Cl₂ (3 mol%)

  • Initiation: Add the degassed 1,4-dioxane via syringe. The mixture will appear as a dark suspension.

  • Reaction: Heat the mixture to 90°C - 100°C . Stir vigorously.

    • Monitoring: Check by TLC or HPLC every 2 hours. The reaction typically requires 4–12 hours for aryl chlorides.

    • Endpoint: Disappearance of the aryl chloride peak.

  • Workup:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Rinse the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure to obtain the crude Pinacol Ester .

Phase B: Oxidative Hydrolysis (Ester to Free Acid)

Rationale: Pinacol esters are chemically stable and hydrolyze very slowly in water. We use Sodium Periodate (NaIO₄) to oxidatively cleave the pinacol diol, facilitating mild hydrolysis.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7][8]Role
Crude Pinacol Ester 1.0Intermediate
Sodium Periodate (NaIO₄) 3.0Oxidant
Ammonium Acetate (NH₄OAc) 3.0Buffer
Acetone / Water (1:1)Solvent
Step-by-Step Procedure
  • Dissolution: Dissolve the crude pinacol ester (from Phase A) in a 1:1 mixture of Acetone and Water (approx. 0.1 M concentration).

  • Addition: Add NH₄OAc (3.0 equiv) and NaIO₄ (3.0 equiv).

  • Reaction: Stir at room temperature for 12–24 hours. The solution may become cloudy as NaIO₄ precipitates.

    • Mechanism:[1][4][9][10] NaIO₄ cleaves the C-C bond of the pinacol moiety, rendering the boron susceptible to hydrolysis.

  • Quench & Extraction:

    • Filter off the insoluble solids.

    • Evaporate the acetone from the filtrate under reduced pressure (keep bath < 40°C).

    • Acidify the remaining aqueous phase carefully with 1M HCl to pH ~3.

    • Extract with Ethyl Acetate (3x).

  • Purification:

    • Combine organics, dry over Na₂SO₄, and concentrate.

    • Recrystallization: Recrystallize the solid from Acetonitrile/Water or Hexane/EtOAc to obtain pure 3,5-difluoro-2-methoxy-phenylboronic acid .

Part 3: Visualization & Logic

Reaction Workflow Diagram

G Start Start: 1-Chloro-3,5-difluoro- 2-methoxybenzene Borylation Phase A: Miyaura Borylation (Pd-Cat, B2pin2, 90°C) Start->Borylation Pd(dppf)Cl2 KOAc, Dioxane Intermediate Intermediate: Pinacol Boronate Ester Borylation->Intermediate Filter (Celite) Concentrate Hydrolysis Phase B: Oxidative Hydrolysis (NaIO4, NH4OAc) Intermediate->Hydrolysis Acetone/H2O RT, 12h Product Target: 3,5-Difluoro-2-methoxy- phenylboronic Acid Hydrolysis->Product 1. Acidify (pH 3) 2. Extract & Recryst.

Caption: Step-by-step synthetic workflow from aryl chloride to boronic acid via pinacol ester intermediate.

Decision Logic: Why Pd-Catalysis?

Logic Problem Substrate: Aryl Chloride + Acidic Protons OptionA Route A: Lithiation (n-BuLi) Problem->OptionA Traditional OptionB Route B: Pd-Catalysis Problem->OptionB Recommended ResultA FAILURE: Deprotonation at C4 (Regioisomer Mix) OptionA->ResultA pKa(H) < Reactivity(Cl) ResultB SUCCESS: Oxidative Addition at C-Cl (High Chemoselectivity) OptionB->ResultB Catalytic Cycle

Caption: Logical basis for selecting Palladium catalysis over Lithiation for this specific substrate.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂) or inactive Chloride.1. Degas solvents more rigorously.2. Switch ligand to XPhos or SPhos (more active for chlorides).
Protodeboronation Hydrolysis conditions too harsh (pH < 2).Keep pH ~3 during workup. Avoid boiling in acid. Use NaIO₄ method described above.
Homocoupling (Biaryl) Low B₂pin₂ loading or high Pd loading.Ensure B₂pin₂ is >1.1 equiv.[1][11] Add B₂pin₂ before the catalyst.
Black Precipitate Pd precipitation ("Pd Black").Normal at end of reaction. If it happens early, ligand oxidation occurred. Use fresh catalyst.

Part 5: References

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

  • Billingsley, K. L., & Buchwald, S. W. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane.[12] The Journal of Organic Chemistry, 73(14), 5589–5591.

  • Murphy, J. M., et al. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. (Demonstrates NaIO4 hydrolysis utility).

  • PubChem Compound Summary. 3,5-Difluoro-2-methoxyphenylboronic acid (CID 2734607).[13]

Sources

Application Note: Advanced Protocols for Grignard Reagent Formation from 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of Grignard reagents from aryl chlorides is notoriously challenging due to the high bond dissociation energy of the C(sp²)–Cl bond compared to aryl bromides and iodides[1]. However, 1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 943830-21-5) possesses unique structural features that alter its reactivity profile, making it an excellent candidate for advanced metalation techniques[2].

As an Application Scientist, it is critical to understand the causality behind the reactivity of this specific substrate:

  • Inductive Activation: The highly electronegative fluorine atoms at the C3 and C5 positions withdraw electron density from the aromatic ring. This reduces the electron density at the C1 carbon, increasing its susceptibility to oxidative addition by zero-valent magnesium[3].

  • Chelation Assistance (The Ortho-Effect): The methoxy group at the C2 position plays a pivotal role. The lone pairs on the oxygen atom can coordinate with the magnesium surface during the transition state, effectively lowering the activation energy for C–Cl bond insertion. Once formed, the resulting Grignard reagent is thermodynamically stabilized via an intramolecular 5-membered chelate ring.

Despite these advantages, the native oxide layer (MgO) on standard magnesium turnings will completely inhibit the reaction. Therefore, rigorous chemical activation of the magnesium surface or the use of highly reactive exchange reagents is mandatory[4].

Strategic Comparison of Metalation Pathways

To successfully generate the Grignard reagent, two primary methodologies are employed in modern synthetic laboratories: Direct Insertion via Entrainment and Halogen-Magnesium Exchange (TurboGrignard) .

Table 1: Comparison of Grignard Generation Strategies for Electron-Deficient Aryl Chlorides
ParameterDirect Mg Insertion (1,2-Dibromoethane)TurboGrignard Exchange (iPrMgCl·LiCl)
Active Species Mg(0) turnings / powderiPrMgCl·LiCl complex
Mechanism Oxidative addition (Radical/Electron transfer)Halogen-Metal Exchange (Concerted/Ate-complex)
Temperature 65 °C (THF reflux)0 °C to 25 °C
Functional Group Tolerance Low to ModerateHigh (tolerates esters, nitriles)
Cost Efficiency High (Cheap reagents)Moderate (Requires specialized reagent)
Primary Challenge Initiation stalling; Wurtz coupling side-reactionsSlower exchange rate for chlorides vs. bromides

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its validation. The following procedures incorporate "self-validating" steps—specifically, active titration and electrophilic quenching—to ensure the exact molarity of the generated Grignard reagent is known before downstream application.

Protocol A: Direct Magnesium Insertion via 1,2-Dibromoethane Entrainment

This method relies on 1,2-dibromoethane (1,2-DBE) to chemically scrub the passivating MgO layer. 1,2-DBE reacts with Mg to form ethylene gas and highly soluble MgBr₂, exposing a pristine, highly reactive Mg(0) surface[4].

Reagents & Equipment:

  • 1-Chloro-3,5-difluoro-2-methoxybenzene (10.0 mmol)

  • Magnesium turnings (15.0 mmol, 1.5 equiv)

  • 1,2-Dibromoethane (0.5 mmol, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Iodine crystal (1 small crystal)

  • Flame-dried 3-neck flask, reflux condenser, Schlenk line.

Step-by-Step Procedure:

  • System Preparation: Flame-dry the apparatus under vacuum and backfill with dry Argon three times. Add the Mg turnings to the flask and stir vigorously under Argon for 30 minutes to mechanically abrade the surface[1].

  • Chemical Activation: Add 5 mL of anhydrous THF and a single crystal of iodine. Wait for the solution to turn slightly brown. Add 1,2-dibromoethane via syringe. The reaction is initiated when the brown iodine color fades to clear and localized bubbling (ethylene evolution) is observed on the Mg surface[4].

  • Substrate Addition: Dissolve the aryl chloride in 15 mL of anhydrous THF. Add 10% of this solution to the activated Mg. Heat gently with a heat gun until the reaction self-sustains (exothermic).

  • Controlled Reflux: Once initiated, add the remaining aryl chloride solution dropwise over 30 minutes at a rate that maintains a gentle, self-sustaining reflux.

  • Maturation: After addition, heat the mixture to 65 °C (oil bath) for 2 hours to ensure complete consumption of the aryl chloride. Cool to room temperature.

Protocol B: Halogen-Magnesium Exchange via TurboGrignard

Knochel’s TurboGrignard (iPrMgCl·LiCl) breaks up the polymeric aggregates of standard Grignard reagents, drastically increasing the nucleophilicity of the isopropyl group. This allows for efficient halogen-metal exchange even on resistant aryl chlorides[5].

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with 1-Chloro-3,5-difluoro-2-methoxybenzene (10.0 mmol) and anhydrous THF (10 mL) under Argon.

  • Exchange Reaction: Cool the solution to 0 °C. Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 1.1 equiv)[5].

  • Incubation: Remove the ice bath and allow the reaction to stir at 25 °C. Due to the electron-withdrawing fluorines, the exchange is typically complete within 2–4 hours.

  • Validation Quench (Crucial Step): Withdraw a 0.1 mL aliquot and quench it into a vial containing saturated aqueous NH₄Cl and a drop of benzaldehyde. Extract with diethyl ether and analyze via GC-MS. The disappearance of the starting mass (m/z = 178) and the appearance of the secondary alcohol product confirms successful Grignard formation[2].

Titration: The Self-Validating System

Never assume 100% yield. Before using the Grignard reagent in a critical cross-coupling or nucleophilic addition, it must be titrated.

Iodine/LiCl Titration Protocol:

  • Weigh exactly 127 mg (0.5 mmol) of pure Iodine into a dry vial containing 100 mg of anhydrous LiCl.

  • Dissolve in 3 mL of anhydrous THF (the solution will be deep brown).

  • Using a 1.0 mL graduated syringe, add the newly formed Grignard reagent dropwise to the iodine solution until the brown color completely disappears, leaving a clear/pale yellow solution.

  • Calculation: Molarity (M) = 0.5 mmol / Volume of Grignard added (mL).

Process Visualization

The following diagram illustrates the logical decision tree and workflow for generating and validating the Grignard reagent from this specific fluorinated substrate.

G A 1-Chloro-3,5-difluoro- 2-methoxybenzene B Surface Activation (1,2-DBE / I2) A->B Direct Mg D TurboGrignard (iPrMgCl·LiCl) A->D Exchange C Mg Insertion (Chelation Assisted) B->C E Active Grignard Reagent C->E D->E F Titration & Validation E->F

Pathways for aryl chloride Grignard formation and validation.

References

  • The Grignard Reaction: Formation of the Grignard Formation West Virginia University URL: [Link][4]

  • Turbo-Grignard Reagents and Turbo-Hauser Bases Thieme E-Books & E-Journals URL:[Link][5]

  • Preparation of an aromatic Grignard reagent Chemistry Stack Exchange URL: [Link][1]

  • US Patent 7,498,468 B2: 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides Google Patents / Googleapis URL: [Link][2]

  • Mechanochemical techniques for the activation and use of zero-valent metals in synthesis UCL Discovery URL:[Link][3]

Sources

Application Note: Strategic Lithiation and Functionalization of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, mechanism-driven guide for the functionalization of 1-Chloro-3,5-difluoro-2-methoxybenzene . It prioritizes experimental precision, safety regarding high-energy intermediates (benzynes), and regiochemical control.

Executive Summary & Substrate Analysis

Functionalizing 1-Chloro-3,5-difluoro-2-methoxybenzene (hereafter Substrate 1 ) requires navigating a "perfect storm" of directing effects. The molecule contains three distinct handles for organolithium chemistry: a chlorine atom (liable to exchange), a methoxy group (a strong coordinator), and two fluorine atoms (strong inductive activators).

Success depends on selecting the correct reagent to trigger one of two divergent pathways:

  • Pathway A (DoM): Deprotonation at C4 , the position flanked by two fluorine atoms.

  • Pathway B (Li-X): Lithium-Halogen exchange at C1 , replacing the chlorine atom.

Structural Reactivity Map
PositionChemical EnvironmentReactivity PotentialPrimary Strategy
C1 (Cl) Aryl ChlorideHigh for Li-Halogen Exchangen-BuLi (Nucleophilic attack)
C2 (OMe) Methoxy GroupCoordination / Directing GroupPassive (Blocked by C1/C3 substituents)
C3 (F) FluorineInductive withdrawalActivates C4
C4 (H) Between two Fluorines Highest Acidity (pKa ~25) LDA/LiTMP (Deprotonation)
C5 (F) FluorineInductive withdrawalActivates C4 and C6
C6 (H) Adjacent to Cl and FModerate AciditySecondary site (Kinetic risk of benzyne)

Pathway Logic & Decision Tree

The choice of base dictates the reaction outcome. Using a nucleophilic base (n-BuLi) triggers exchange at C1. Using a non-nucleophilic, hindered base (LDA) triggers deprotonation at C4.

LithiationPathways Substrate 1-Chloro-3,5-difluoro- 2-methoxybenzene LDA Reagent: LDA or LiTMP (Non-nucleophilic Base) Substrate->LDA Path A BuLi Reagent: n-BuLi (Nucleophilic Base) Substrate->BuLi Path B C4_Li C4-Lithiated Species (Between two F atoms) LDA->C4_Li -78°C, THF Prod_A Product A: 4-Substituted-1-Cl-3,5-dF-2-OMe C4_Li->Prod_A Electrophile (E+) Benzyne RISK: Benzyne Formation (> -50°C) C4_Li->Benzyne Warm > -50°C C1_Li C1-Lithiated Species (Des-Chloro) BuLi->C1_Li -78°C, THF Prod_B Product B: 1-Substituted-3,5-dF-2-OMe C1_Li->Prod_B Electrophile (E+)

Figure 1: Divergent lithiation pathways based on reagent selection. Note the thermal instability of the C4-lithiated species.

Detailed Protocols

Protocol A: Regioselective C4-Functionalization (DoM)

Objective: Install an electrophile at the C4 position (between the two fluorines) while retaining the chlorine atom. Mechanism: The proton at C4 is significantly more acidic than H6 due to the additive inductive effect of two flanking fluorine atoms (


 reduction).
Reagents & Setup
  • Substrate 1: 1.0 equiv (e.g., 5.0 mmol, ~892 mg)

  • Base: Lithium Diisopropylamide (LDA), 1.1 equiv.

    • Preparation: Generate fresh by adding n-BuLi (2.5 M) to diisopropylamine (1.2 equiv) in THF at 0°C.

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Electrophile: 1.2–1.5 equiv (e.g., MeI, DMF,

    
    , 
    
    
    
    ).
Step-by-Step Procedure
  • Base Generation: Flame-dry a 50 mL round-bottom flask under Argon. Add anhydrous THF (15 mL) and diisopropylamine (0.85 mL, 6.0 mmol). Cool to 0°C .[1][2] Dropwise add n-BuLi (2.4 mL, 2.5 M in hexanes, 6.0 mmol). Stir for 15–30 min.

  • Cryogenic Cooling: Cool the LDA solution to -78°C (Dry ice/Acetone bath). Critical: Do not proceed until the internal temperature is stable.

  • Substrate Addition: Dissolve Substrate 1 (892 mg, 5.0 mmol) in THF (5 mL). Add this solution dropwise to the LDA over 10–15 minutes via syringe pump or dropping funnel.

    • Observation: A color change (often yellow or pale orange) indicates anion formation.

  • Metalation Period: Stir at -78°C for 45–60 minutes.

    • Note: The C4-lithio species is stabilized by the two ortho-fluorines ("cage effect") but is thermally fragile. Do not allow temperature to rise above -60°C , or LiF elimination will generate a reactive benzyne intermediate [1, 2].

  • Electrophile Trapping: Add the neat electrophile (e.g., Methyl Iodide, 0.47 mL, 7.5 mmol) dropwise at -78°C.

  • Workup: Allow the reaction to stir at -78°C for 30 mins, then slowly warm to room temperature over 2 hours. Quench with saturated

    
     (aq). Extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: C1-Functionalization via Li-Halogen Exchange

Objective: Replace the Chlorine atom with an electrophile. Mechanism: Lithium-halogen exchange is faster than deprotonation at -78°C. The resulting aryl lithium is stabilized by the ortho-methoxy group.

Reagents & Setup
  • Substrate 1: 1.0 equiv.

  • Reagent: n-Butyllithium (n-BuLi), 1.05 equiv.

  • Solvent: Anhydrous THF or Et2O.

Step-by-Step Procedure
  • Setup: Flame-dry flask under Argon. Add Substrate 1 (5.0 mmol) and THF (20 mL).

  • Cooling: Cool to -78°C .

  • Exchange: Add n-BuLi (2.1 mL, 2.5 M, 5.25 mmol) dropwise down the side of the flask.

    • Rate: Slow addition prevents local heating.

  • Reaction Time: Stir for 15–30 minutes at -78°C. The Li-Cl exchange is extremely rapid.

  • Trapping: Add the electrophile (e.g., Benzaldehyde, 6.0 mmol) dissolved in THF.

  • Workup: Warm to RT, quench with water/acid, and extract.

Troubleshooting & Critical Parameters

IssueCauseSolution
Benzyne Formation Temperature too high during DoM (Path A).Maintain T < -70°C strictly. Use internal thermometer.
Scrambling/Mixtures Proton transfer between lithiated species.[3]Use LiTMP (bulkier base) instead of LDA to improve regioselectivity for C4 over C6 [3].
Low Yield (Path B) Competitive deprotonation.Ensure n-BuLi is added to the substrate, not vice-versa, or use t-BuLi (2 equiv) for faster exchange.
The "Benzyne Trap"

The lithiated species in Protocol A (at C4) is ortho to two fluorine atoms. If warmed without an electrophile, it undergoes


-elimination of LiF.


This results in tarry polymers or non-regioselective addition products. Always quench cold.

References

  • Mongin, F., & Schlosser, M. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551–6554.[4] Link[4]

  • Manka, J. T., & Kaszynski, P. (2003).[5] Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for LiTMP vs LDA selectivity in fluoroarenes).

Sources

Application Note: High-Purity Synthesis of Negative Dielectric Anisotropy Liquid Crystals using 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Significance

This technical guide details the application of 1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 210168-21-9 or analog) as a critical scaffold in the synthesis of advanced functional materials. While its primary industrial utility lies in generating negative dielectric anisotropy (


) liquid crystals (LCs)  for Vertical Alignment (VA) displays, its unique fluorination pattern also makes it a valuable intermediate in medicinal chemistry for modulating metabolic stability.
The "Fluorine Effect" in Liquid Crystals

Modern Active Matrix LCDs (AM-LCDs) require mixtures with low rotational viscosity (


) and high voltage holding ratios (VHR). The 1-Chloro-3,5-difluoro-2-methoxybenzene scaffold offers a distinct advantage:
  • Lateral Dipoles: The C-F bonds at positions 3 and 5 create a strong lateral dipole moment perpendicular to the molecular long axis, essential for VA mode switching.

  • Viscosity Suppression: Unlike cyano-based LCs, fluorinated derivatives exhibit lower viscosity, enabling faster response times.

  • Steric Protection: The 2-methoxy group (and subsequent alkoxy tail) provides steric bulk that prevents crystallization, stabilizing the nematic phase.

Material Science Context: Molecular Engineering

The synthesis of high-performance LCs typically involves constructing a rigid core (biphenyl or terphenyl) followed by the attachment of flexible alkyl/alkoxy tails. This molecule serves as the "Head" or "Core" building block .

Structural Logic
  • Cl (Position 1): The electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • OMe (Position 2): A masked phenol. It serves as a protecting group during core construction and is later demethylated to attach the flexible alkoxy tail.

  • F (Positions 3, 5): The functional payload.[1][2] These atoms define the electronic anisotropy.

Experimental Protocols

Protocol A: Core Construction via Suzuki-Miyaura Coupling

Objective: To couple the fluorinated benzene core with a phenylboronic acid, creating a biaryl mesogen precursor.

Rationale: The ortho-methoxy group at position 2 creates steric hindrance near the chlorine at position 1. Standard Pd(PPh


)

catalysts may be sluggish. We utilize Pd(dppf)Cl

or SPhos Pd G2 to overcome this steric barrier and prevent protodeboronation.
Materials
  • 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 eq)

  • 4-Alkylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    [3]·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: Potassium Phosphate (K

    
    PO
    
    
    
    ), tribasic (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.

  • Solvent Degassing: Sparge the 1,4-dioxane/water mixture with nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Loading: Charge the flask with the aryl chloride, boronic acid, and base. Add the degassed solvent via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 9:1). The spot for the aryl chloride (

    
    ) should disappear.
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Dilute with Ethyl Acetate and wash with brine (

    
    ).[1]
    
  • Purification: Concentrate the organic layer. Purify via flash column chromatography (Silica Gel 60).

    • Expected Yield: 85–92%

Protocol B: Demethylation and Tail Attachment

Objective: Convert the methoxy group to a reactive phenol, then attach the liquid crystalline "tail" (alkoxy chain).

Rationale: The methoxy group is chemically inert. To attach the long alkyl chain required for the nematic phase, we must first reveal the phenol using Boron Tribromide (BBr


).
Step 1: Demethylation[4]
  • Dissolution: Dissolve the biaryl intermediate (from Protocol A) in anhydrous Dichloromethane (DCM) at 0°C .

  • Reagent Addition: Add BBr

    
     (1.0 M in DCM, 2.5 eq) dropwise over 20 minutes. The solution may turn reddish-brown.
    
  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quenching (Caution): Cool back to 0°C. Quench slowly with Methanol (exothermic!).

  • Isolation: Wash with NaHCO

    
     (aq) to remove boric acid residues. Dry and concentrate to yield the intermediate phenol.
    
Step 2: Williamson Ether Synthesis (Tail Attachment)
  • Reagents: Combine the intermediate phenol (1.0 eq), 1-Bromo-alkane (e.g., 1-Bromoheptane, 1.2 eq), and Potassium Carbonate (K

    
    CO
    
    
    
    , 3.0 eq) in DMF or Butanone.
  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction (Finkelstein condition).

  • Reflux: Heat to 80°C (DMF) or reflux (Butanone) for 6 hours.

  • Outcome: The resulting 4-alkyl-2',6'-difluoro-4'-alkoxybiphenyl is a classic negative

    
     liquid crystal.
    

Visualizing the Workflow

The following diagram illustrates the synthetic pathway and the structure-property relationship engineered into the molecule.

LC_Synthesis Start 1-Chloro-3,5-difluoro- 2-methoxybenzene Suzuki Step 1: Suzuki Coupling (Core Construction) Start->Suzuki + Aryl Boronic Acid Pd(dppf)Cl2 Intermediate Biaryl Intermediate (Methoxy Protected) Suzuki->Intermediate Demethyl Step 2: Demethylation (BBr3 / DCM) Intermediate->Demethyl Phenol Intermediate Phenol (Reactive Handle) Demethyl->Phenol Ether Step 3: Etherification (R-Br / K2CO3) Phenol->Ether + Alkyl Bromide Final Final Liquid Crystal (Negative Dielectric Anisotropy) Ether->Final Prop1 Lateral Dipole (F) Enables VA Mode Final->Prop1 Prop2 Alkoxy Tail Induces Nematic Phase Final->Prop2

Figure 1: Synthetic workflow transforming the chlorinated precursor into a functional liquid crystal mesogen.

Comparative Data & Quality Control

For liquid crystal applications, purity is paramount. Even trace impurities (ionic or organic) can cause "image sticking" in displays.

Table 1: Purification & Characterization Standards

ParameterSpecificationMethodRationale
Purity (HPLC) > 99.8%UV @ 254nmPrevents flickering in active matrix displays.
Resistivity >


cm
ElectrometerEnsures high Voltage Holding Ratio (VHR).
Ion Content < 10 ppmIon ChromatographyIonic impurities degrade the LC alignment layer.
Moisture < 50 ppmKarl FischerWater hydrolyzes the LC, increasing conductivity.

Secondary Application: Medicinal Chemistry[4]

While this guide focuses on LCs, the 1-Chloro-3,5-difluoro-2-methoxybenzene scaffold is increasingly relevant in drug discovery.

  • Bioisosterism: The difluorophenyl ring mimics the electronics of a pyridine ring or a carbonyl group but with higher lipophilicity.

  • Metabolic Stability: The C-F bond is highly resistant to Cytochrome P450 oxidation. Substituting hydrogen with fluorine at the 3,5-positions often blocks metabolic "soft spots," extending the half-life (

    
    ) of drug candidates.
    
  • Protocol Adaptation: The Suzuki coupling protocol (Protocol A) remains identical for medicinal chemistry, but the coupling partner would change from a simple alkyl-phenyl boronic acid to a complex heterocyclic boronate.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.[5]

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[6]

  • Miyaura, N., & Suzuki, A. (1995).[5][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews.[5][6][7][8]

  • Sigma-Aldrich. (2024). Product Specification: 1-Chloro-3,5-difluoro-2-methoxybenzene.(Note: Representative link for sourcing).

  • Merck KGaA. (2021). Liquid Crystals: The Future of Displays.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 1108600-00-0)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #CAS-1108600-YIELD Assigned Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Reaction Yields & Selectivity for Polyfluorinated Anisole Scaffolds

Executive Summary

You are likely utilizing 1-Chloro-3,5-difluoro-2-methoxybenzene as a core scaffold for medicinal chemistry, specifically targeting kinase inhibitors or metabolic modulators.

This molecule presents a "perfect storm" of reactivity challenges:

  • Steric Hindrance: The 2-methoxy (OMe) group is ortho to the chlorine, severely hampering palladium oxidative addition during cross-coupling.

  • Competing Acidities: The proton at C4 (between two fluorines) is highly acidic (

    
    ), often leading to unintended regioselectivity during lithiation.
    
  • Electronic Deactivation: The electron-rich OMe group deactivates the ring toward Nucleophilic Aromatic Substitution (

    
    ), despite the presence of two fluorines.
    

This guide addresses these specific failure points with experimentally validated protocols.

Module 1: Cross-Coupling (Suzuki-Miyaura/Buchwald-Hartwig)

User Issue: "My Suzuki coupling at the C-Cl bond is stuck at <20% conversion or yields homocoupled byproducts."

The Root Cause: The C1-Chlorine bond is electronically deactivated by the electron-donating OMe group and sterically shielded. Standard catalysts (e.g.,


, 

) are too bulky and insufficiently electron-rich to facilitate the rate-determining step: Oxidative Addition .
Technical Solution: The "Bulky-Rich" Ligand Strategy

You must switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) or N-heterocyclic carbene (NHC) precatalysts. These ligands are electron-rich (accelerating oxidative addition) and bulky (forcing reductive elimination).

Recommended Protocol:

ComponentStandard RecommendationHigh-Difficulty Recommendation
Pre-catalyst

or Pd(OAc)

Pd-XPhos G4 or Pd-PEPPSI-IPr
Ligand XPhos or SPhosRuPhos (if coupling amines) or BrettPhos
Base


(anhydrous) or CsF
Solvent Toluene/Water1,4-Dioxane or t-Amyl Alcohol (anhydrous)
Temp 80°C100-110°C

Step-by-Step Optimization:

  • Degassing is Critical: The electron-rich ligands are air-sensitive. Sparge solvents with Argon for 15 mins.

  • Stoichiometry: Use 1.0 equiv Aryl Chloride, 1.2-1.5 equiv Boronic Acid, 2-3 mol% Catalyst.

  • Add Water: If using

    
    , add 2-5 equivalents of degassed water. This "catalytic water" activates the boronic acid without hydrolyzing the C-Cl bond.
    
Visualization: Steric Failure Mode

SuzukiFailure cluster_0 Steric Blockade (Current Fail State) cluster_1 Optimized Pathway Start 1-Cl-3,5-dF-2-OMe Complex Pd-Complex (Sterically Crowded) Start->Complex Ligand Approach Cat Pd(PPh3)4 Cat->Complex Fail No Oxidative Addition (Recovered Starting Material) Complex->Fail OMe Blocks Pd Insertion NewCat Pd-XPhos G4 Active LPd(0) (Monoligated) NewCat->Active Activation OxAdd Oxidative Addition (Successful) Active->OxAdd Fast Insertion Product Biaryl Product OxAdd->Product Coupling

Caption: Figure 1.[1][2] Comparison of steric failure with standard catalysts vs. successful insertion using monoligated Buchwald precatalysts.

Module 2: Lithiation & Functionalization

User Issue: "I tried to lithiate to replace the Chlorine, but I got substitution at the C4 position (between the fluorines)."

The Root Cause: You are fighting thermodynamics.

  • Pathway A (Li-Halogen Exchange): Kinetic control.[3] Attacks the C-Cl bond.[1]

  • Pathway B (Deprotonation): Thermodynamic control. The proton at C4 is flanked by two fluorine atoms, making it extremely acidic (

    
    ). Bases like LDA or n-BuLi (at higher temps) will preferentially deprotonate here rather than exchange the Cl.
    
Troubleshooting Guide: Controlling Regioselectivity
GoalReagentConditionsMechanism
Functionalize C1 (Replace Cl) n-BuLi (1.1 equiv)-78°C , THF/HexaneLithium-Halogen Exchange (Kinetic)
Functionalize C4 (Keep Cl) LDA or LiTMP -78°C , THFDeprotonation (Thermodynamic)

Critical Protocol for C1-Lithiation (Cl Replacement):

  • Temperature: Must be strictly

    
    . If the temperature rises even to -50°C, the lithiated species may isomerize or the base may deprotonate C4.
    
  • Addition Order: Add n-BuLi slowly to the aryl chloride. Do not add the aryl chloride to the base.

  • Trapping: Add your electrophile (e.g., DMF,

    
    ) immediately. Do not stir for >15 mins.
    

Warning: The Benzyne Trap If you use a very strong base (like t-BuLi) and allow the temp to rise, you risk deprotonating C6 (ortho to Cl). This leads to elimination of LiCl and formation of a benzyne intermediate , which will polymerize or react indiscriminately.

Visualization: The Lithiation Decision Tree

LithiationPath cluster_kinetic Kinetic Control (Target C1) cluster_thermo Thermodynamic Control (Target C4) Substrate 1-Chloro-3,5-difluoro-2-methoxybenzene nBuLi n-BuLi, -78°C (Fast Addition) Substrate->nBuLi Pathway A LDA LDA, -78°C (Steric Base) Substrate->LDA Pathway B Li_C1 Li at C1 (Cl removed) nBuLi->Li_C1 Li-Halogen Exchange Prod_C1 Product: 1-E-3,5-difluoro-2-methoxybenzene Li_C1->Prod_C1 + Electrophile (E+) Li_C4 Li at C4 (Between Fs) LDA->Li_C4 Deprotonation Prod_C4 Product: 1-Cl-3,5-difluoro-2-methoxy-4-E-benzene Li_C4->Prod_C4 + Electrophile (E+)

Caption: Figure 2. Divergent synthesis pathways based on base selection.[4] n-BuLi favors halogen exchange; LDA favors deprotonation between fluorines.

Module 3: Nucleophilic Aromatic Substitution ( )

User Issue: "I want to displace a Fluorine with an amine, but the reaction is too slow."

The Root Cause: While Fluorine is a good leaving group for


, the methoxy group at C2 is electron-donating, which increases electron density in the ring and deactivates it toward nucleophilic attack. The ring is not "electron-deficient" enough for mild conditions.

Optimization Strategy:

  • Solvent: Switch from THF or Dioxane to DMSO or NMP . These polar aprotic solvents stabilize the Meisenheimer complex intermediate.

  • Regioselectivity: The Fluorine at C5 is more susceptible than C3.

    • Why? C3 is crowded by the OMe group (steric shielding) and the OMe group donates electron density via resonance/induction more effectively to the ortho position (C3) than the para position (C5).

  • Temperature: Requires heat (100°C+).

Protocol:

  • Solvent: DMSO (0.5 M concentration).

  • Base: DIPEA (2-3 equiv) or

    
    .
    
  • Temp: 100-120°C.

  • Note: If using primary amines, watch for bis-substitution (displacing both Fs). Control this by using a slight excess of the fluoro-arene, not the amine.

References

  • Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

    • Title: Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates.[5]

    • Source:Accounts of Chemical Research (Buchwald Group).
    • URL:[Link]

  • Lithiation of Fluoroarenes

    • Title: Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[6]

    • Source:Tetrahedron Letters (Schlosser et al.).[6]

    • URL:[Link]

  • SNAr Reactivity Patterns

    • Title: Nucleophilic Aromatic Substitution of Polyfluorin
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • General Reactivity of 2-Methoxy-substituted Aryl Halides: Title: Navigating the Suzuki Coupling Landscape: A Comparative Analysis. Source: BenchChem Technical Notes.

Disclaimer: This guide is intended for qualified research personnel. Always verify safety data sheets (SDS) for 1-Chloro-3,5-difluoro-2-methoxybenzene before handling.

Sources

Technical Support Center: Purification of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Active | Topic: Column Chromatography & Purification Strategy Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Compound Profile

Target Molecule: 1-Chloro-3,5-difluoro-2-methoxybenzene Chemical Class: Polyhalogenated Anisole Physicochemical Context: This molecule is a lipophilic, electron-deficient aromatic ether. The presence of two fluorine atoms and one chlorine atom on the benzene ring significantly reduces the electron density of the aromatic system compared to simple anisole.

  • Polarity: Low to Medium.[1]

  • Key Impurities: Unreacted phenol (1-Chloro-3,5-difluoro-2-hydroxybenzene), regioisomers (from non-selective halogenation), and over-methylated byproducts.

  • Chromatography Mode: Normal Phase (Silica Gel).[1]

Module 1: Mobile Phase Optimization (Ticket #101)

User Query: I am trying to purify my crude reaction mixture. I used 20% Ethyl Acetate in Hexanes, but everything eluted together at the solvent front. What is the correct solvent system?

Scientist Response: The issue here is polarity overload . Your target compound (a tri-halo anisole) is much less polar than you might expect. The halogen atoms shield the ether oxygen, reducing its ability to hydrogen bond with the silica stationary phase. 20% EtOAc is too strong.

Protocol: The "TLC Scouting" Method

Do not run a column until you have an Rf (Retention Factor) between 0.25 and 0.35 .

  • Prepare Micro-Solvent Systems:

    • System A: 100% Hexanes (or Heptane).

    • System B: 98:2 Hexanes:EtOAc.[2]

    • System C: 95:5 Hexanes:EtOAc.

  • Spot & Run: Spot your crude on a silica TLC plate.

  • Analyze:

    • Target Rf > 0.8 in System A? Your compound is extremely non-polar. You may need to use Pentane or run a very fast silica plug.

    • Target Rf ~ 0.3 in System B? This is your ideal isocratic system.

    • Target Rf < 0.1 in System C? Only then should you increase to 10% EtOAc.

Expert Insight: For halogenated anisoles, I recommend a gradient elution starting at 100% Hexanes. This pushes non-polar impurities (like bis-ethers or starting fluorobenzenes) off first.

Decision Tree: Solvent Selection

SolventSelection Start Start: Run TLC in 95:5 Hex:EtOAc CheckRf Check Rf of Target Start->CheckRf HighRf Rf > 0.7 (Too Fast) CheckRf->HighRf GoodRf Rf 0.25 - 0.35 (Ideal) CheckRf->GoodRf LowRf Rf < 0.15 (Too Slow) CheckRf->LowRf ActionHigh Use 100% Hexanes or 99:1 Hex:EtOAc HighRf->ActionHigh ActionGood Proceed with Column (Isocratic or Shallow Gradient) GoodRf->ActionGood ActionLow Increase Polarity to 90:10 Hex:EtOAc LowRf->ActionLow

Caption: Logic flow for selecting the initial mobile phase composition based on Thin Layer Chromatography (TLC) data.

Module 2: Impurity Management & Loading (Ticket #205)

User Query: I see a long streak tailing behind my product spot on the column, and my NMR shows a broad peak around 5.5-6.0 ppm. What is happening?

Scientist Response: The "streak" and the broad NMR peak strongly suggest the presence of the unreacted phenol precursor (1-Chloro-3,5-difluoro-2-hydroxybenzene). Phenols are acidic and interact strongly with the slightly acidic silanols on the silica gel, causing "tailing" or streaking.

The Fix: Chemical Washing (Pre-Column) Do not rely on the column to separate the phenol if you have more than 5% impurity. It degrades resolution.

Protocol: The "Base Wash" Pre-Treatment

  • Dissolve: Take your crude mixture up in Diethyl Ether or Ethyl Acetate.

  • Wash: Wash the organic layer 2x with 1M NaOH (or 2M KOH).

    • Mechanism:[1] The phenol is deprotonated to the phenoxide (water-soluble salt) and moves to the aqueous layer. The target anisole (methoxy ether) remains in the organic layer.

  • Dry: Wash with Brine, dry over MgSO₄, and concentrate.

  • Verify: Run a TLC. The "streaking" baseline spot should be gone.

Table 1: Impurity Profiles & Retention Behavior

ComponentPolarityEst.[1][2] Rf (95:5 Hex:EtOAc)Visualization Behavior
Target Ether Low0.30 - 0.40 UV Active (Dark spot 254nm)
Phenol Impurity High0.05 - 0.10 (Streaks)UV Active + Stains with KMnO4
Regioisomer Low0.28 - 0.42Indistinguishable by UV
Poly-halobenzenes Very Low> 0.80UV Active (Moves with front)
Module 3: Separation of Regioisomers (Ticket #310)

User Query: I have eliminated the phenol, but I still have two very close spots on TLC. I suspect a regioisomer. How do I separate them?

Scientist Response: Separating regioisomers (e.g., where the Chlorine and Fluorine positions are swapped) is the most challenging aspect of this purification. Standard silica often fails because the polarity difference is negligible.

Strategy A: Change the Selectivity (Solvent Swap) If Hexane/EtOAc fails, switch to Hexane/Dichloromethane (DCM) or Hexane/Toluene .

  • Why? DCM and Toluene interact with the aromatic pi-system differently than EtOAc (which interacts via dipole-dipole with the ether oxygen). This "pi-pi" interaction can amplify small steric or electronic differences between isomers.

Strategy B: High-Aspect Ratio Column

  • Loading: Use a dry load method. Dissolve crude in minimum DCM, add silica, evaporate to a free-flowing powder. Load this powder on top of the column.

    • Benefit: Eliminates "band broadening" caused by liquid loading.

  • Geometry: Use a taller, narrower column (e.g., 20:1 height-to-width ratio) rather than a short, fat one.

  • Flow Rate: Reduce flow rate to allow maximum equilibration time.

Workflow: Advanced Isomer Separation

IsomerSeparation Input Mixture: Target + Regioisomer Step1 Try Solvent Swap (Hex:DCM 4:1) Input->Step1 Decision Separation on TLC? Step1->Decision Yes Run Column (Hex:DCM) Decision->Yes No Check C18 TLC (Reverse Phase) Decision->No RP_Action Switch to C18 Column (Water:MeCN) No->RP_Action

Caption: Decision matrix for separating closely eluting regioisomers, moving from Normal Phase solvent engineering to Reverse Phase (C18).

FAQ: Common Failures & Quick Fixes

Q1: My product is volatile. Did I lose it on the Rotovap?

  • Answer: It is possible.[2] 1-Chloro-3,5-difluoro-2-methoxybenzene has a molecular weight of ~178.5 g/mol . While not extremely volatile, it can sublime under high vacuum (< 5 mbar) if left too long.

  • Fix: Evaporate at 40°C and >20 mbar . Do not leave it on the high-vacuum pump overnight.

Q2: The product crystallized in the fraction tubes. Is this bad?

  • Answer: No, this is excellent! It indicates high purity.[3]

  • Fix: Do not try to redissolve it with more solvent in the tube (you might re-dissolve impurities). Decant the mother liquor, wash the crystals with cold pentane, and you have likely achieved >99% purity without further work.

Q3: Can I use Acetone instead of Ethyl Acetate?

  • Answer: Avoid Acetone. It absorbs UV light at 254nm, making your UV detector/monitor useless. It is also too strong for this separation. Stick to EtOAc or DCM.[2]

References
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925.

  • Reich, H. J. Common Solvents and Their Properties. University of Wisconsin-Madison, Bordwell pKa Table (Archived).

  • PubChem Database. Compound Summary: 1-Chloro-3,5-dimethoxybenzene (Analogous structure for physicochemical properties).[4]

  • Sigma-Aldrich Technical Library. Flash Chromatography Solvent Strength & Selectivity.

Sources

Overcoming steric hindrance in 1-Chloro-3,5-difluoro-2-methoxybenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 1-Chloro-3,5-difluoro-2-methoxybenzene . It synthesizes mechanistic insights with practical troubleshooting to overcome the specific steric and electronic challenges posed by this scaffold.

Executive Technical Analysis

The Scaffold: 1-Chloro-3,5-difluoro-2-methoxybenzene presents a classic "push-pull" conflict in palladium catalysis.

  • Electronic Activation (The "Pull"): The fluorine atoms at positions 3 and 5 are strongly electronegative (

    
     effect), significantly lowering the electron density of the arene ring. This generally accelerates the Oxidative Addition (OA) step of the catalytic cycle, making the C-Cl bond more labile than in non-fluorinated analogues.
    
  • Steric Hindrance (The "Push"): The methoxy group (-OMe) at position 2 is the critical bottleneck. Being ortho to the chlorine leaving group, it creates significant steric bulk that impedes the approach of the palladium species. Furthermore, the oxygen atom can act as a hemilabile ligand, potentially sequestering the catalyst in an off-cycle resting state (the "ortho-effect").

The Challenge: Standard protocols using simple phosphines (e.g.,


) often result in low conversion  or hydrodehalogenation  (replacement of Cl with H) because the catalyst fails to negotiate the steric bulk of the ortho-methoxy group before the active species decomposes.

Interactive Troubleshooting Guide (Q&A)

Issue 1: "I see <5% conversion after 24 hours. The starting material is untouched."

Diagnosis: Failed Oxidative Addition.[1] The catalyst cannot access the C-Cl bond due to the steric wall created by the 2-OMe group. Solution: Switch to a Buchwald-type dialkylbiaryl phosphine ligand or a PEPPSI-NHC precatalyst.

  • Why? Ligands like SPhos and XPhos are designed with a "roof" structure that forces the Pd center into a reactive mono-ligated species (

    
    ), which is small enough to penetrate the steric field of the ortho-methoxy group but electron-rich enough to break the C-Cl bond.
    
  • Recommendation: Use Pd-PEPPSI-IPent or XPhos Pd G4 precatalyst.

Issue 2: "The starting material is gone, but I mostly see the de-chlorinated product (3,5-difluoro-2-methoxybenzene)."

Diagnosis: Hydrodehalogenation. The Oxidative Addition worked, but the Transmetallation (in Suzuki) or Amine Binding (in Buchwald) was too slow. The Pd(II)-Ar species grabbed a hydride (likely from the solvent or base) and reductively eliminated. Solution:

  • Increase Concentration: High dilution favors side reactions. Run at 0.5 M – 1.0 M.

  • Switch Solvent: Avoid alcohols (isopropanol) or DMF if possible, as they can act as hydride sources. Use anhydrous Toluene or 1,4-Dioxane .

  • Boost Transmetallation: In Suzuki coupling, add water (10% v/v) explicitly if using Toluene, or switch to K3PO4 to accelerate the boronate activation.

Issue 3: "I am getting significant homocoupling of my boronic acid."

Diagnosis: Oxygen contamination or slow Oxidative Addition allowing the boronic acid to dimerize. Solution:

  • Degas thoroughly: Sparge with Argon for 15 minutes; do not just purge the headspace.

  • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its instantaneous concentration low relative to the aryl chloride.

Decision Logic: Ligand Selection

The choice of ligand is the single most critical variable for this scaffold. Use the following logic flow to select the optimal system.

LigandSelection Start Coupling Partner? Boronic Boronic Acid/Ester (Suzuki) Start->Boronic Amine Amine (Buchwald-Hartwig) Start->Amine StericB Is Boronic Acid Sterically Hindered? Boronic->StericB AmineType Amine Type? Amine->AmineType SPhos SPhos (Universal Ortho-Subst.) StericB->SPhos No (e.g. Phenyl) XPhos XPhos (Max Steric Bulk) StericB->XPhos Yes (e.g. 2,6-dimethyl) BrettPhos BrettPhos (Primary Amines) AmineType->BrettPhos Primary RuPhos RuPhos (Secondary Amines) AmineType->RuPhos Secondary

Figure 1: Ligand selection decision tree for 1-Chloro-3,5-difluoro-2-methoxybenzene couplings.

Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)

Designed for coupling 1-Chloro-3,5-difluoro-2-methoxybenzene with aryl boronic acids.

Reagents:

  • Substrate: 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%) [Alternatively: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)]

  • Base:

    
     (3.0 equiv, finely ground)
    
  • Solvent: Toluene:Water (10:1 ratio)

Step-by-Step:

  • Charge Solids: In a glovebox or under active Argon flow, add the aryl chloride, boronic acid, Base, and Pd-precatalyst to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add degassed Toluene and Water. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm). Note: High stirring speed is crucial for the biphasic system.

  • Monitoring: Check by HPLC/UPLC after 2 hours. If conversion is <50%, raise temperature to 110 °C.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
Protocol B: Buchwald-Hartwig Amination

Designed for coupling with secondary amines (e.g., Morpholine, Piperidine).

Reagents:

  • Substrate: 1-Chloro-3,5-difluoro-2-methoxybenzene (1.0 equiv)

  • Amine: Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 2.0 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or THF

Step-by-Step:

  • Preparation: Flame-dry the Schlenk tube or vial to remove trace moisture (critical for NaOtBu).

  • Charge: Add the aryl chloride, Pd-precatalyst, and NaOtBu under inert atmosphere.

  • Addition: Add the amine and solvent via syringe.

  • Reaction: Heat to 80 °C for 4–12 hours.

  • Note on Base: If the substrate contains base-sensitive groups (e.g., esters), switch NaOtBu to

    
     and increase temperature to 100 °C, though reaction times will increase.
    

Data & Performance Benchmarks

The following table summarizes expected performance based on the steric bulk of the coupling partner when using the XPhos system.

Coupling Partner (Boronic Acid)Steric ProfileExpected YieldKey Challenge
Phenylboronic acidLow>90%Protodeboronation of acid
2-Methylphenylboronic acidMedium80-85%Slower Transmetallation
2,6-Dimethylphenylboronic acidHigh60-75%Severe steric clash
2-Methoxyphenylboronic acidHigh (Electronic)70-80%Chelation of Pd by product

Mechanistic Visualization

Understanding the cycle helps in debugging. The diagram below highlights the Oxidative Addition as the primary barrier due to the 2-OMe group.

CatalyticCycle cluster_trouble Failure Mode: Hydrodehalogenation Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd 1-Cl-3,5-dF-2-OMe-Bz PdII L-Pd(II)-Ar-Cl Sterically Crowded OxAdd->PdII 2-OMe hinders approach TransMet Transmetallation (Base + Boronic Acid) PdII->TransMet Pd-H Species Pd-H Species PdII->Pd-H Species Slow Transmetallation RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-H (Byproduct) Ar-H (Byproduct) Pd-H Species->Ar-H (Byproduct)

Figure 2: Catalytic cycle highlighting the steric bottleneck at the Oxidative Addition step.

References

  • Altenhoff, G., et al. (2003).[2] "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature."[2] Angewandte Chemie International Edition.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research. (Foundational work on SPhos/XPhos utility for ortho-substituted chlorides).

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Chloro-2-(2-methylpropoxy)benzene." (Adapted for 2-methoxy analogue).[3]

  • Valente, C., et al. (2012). "Pd-PEPPSI Complexes: A Review of Their Applications in Cross-Coupling Reactions." Synthesis. (Reference for NHC usage in hindered couplings).

  • Alfa Chemistry. (2024). "Buchwald-Hartwig Coupling Mechanism and Protocols."

Sources

Technical Support Center: Troubleshooting the Chlorination of 3,5-Difluoroanisole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuanced chemical behavior of 3,5-difluoroanisole during electrophilic aromatic substitution (SEAr).

Chlorinating electron-rich, multi-substituted aromatic rings often leads to frustrating mixtures of regioisomers, over-chlorinated byproducts, and degraded starting materials. This guide breaks down the causality behind these side reactions and provides field-proven, self-validating protocols to ensure high-yield, regioselective synthesis.

Part 1: Mechanistic Causality & Regioselectivity Logic

To minimize side reactions, we must first understand the electronic landscape of 3,5-difluoroanisole .

  • The Methoxy Group (-OCH₃): Strongly electron-donating via resonance (+M), highly activating, and directs incoming electrophiles to the ortho (positions 2/6) and para (position 4) positions.

  • The Fluoro Groups (-F): Weakly deactivating via induction (-I) but electron-donating via resonance (+M). They synergistically direct electrophiles to the exact same positions (2, 4, and 6).

Because positions 2, 4, and 6 are all highly activated, using harsh chlorinating agents like Cl₂ gas or SO₂Cl₂ almost guarantees over-chlorination. To achieve mono-chlorination, we must use a milder reagent like N-Chlorosuccinimide (NCS) [1]. However, the inductive pull of the two fluorine atoms slightly dampens the ring's nucleophilicity compared to unsubstituted anisole, meaning NCS requires a catalyst to generate a sufficiently reactive chloronium (Cl⁺) equivalent[2].

RegioLogic Substrate 3,5-Difluoroanisole CondPara FeCl3 or Thiourea + NCS Polar Solvent (MeCN) Substrate->CondPara Lewis/H-Bond Activation CondOrtho Secondary Amine + NCS Non-Polar Solvent (Toluene) Substrate->CondOrtho Amine Catalysis PathPara Para-Chlorination (Position 4) ProductPara 4-Chloro-3,5-difluoroanisole (Major Product) PathPara->ProductPara PathOrtho Ortho-Chlorination (Position 2/6) ProductOrtho 2-Chloro-3,5-difluoroanisole (Major Product) PathOrtho->ProductOrtho CondPara->PathPara CondOrtho->PathOrtho

Regioselectivity control pathways for the chlorination of 3,5-difluoroanisole.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing significant amounts of dichlorinated and trichlorinated byproducts? Cause: Over-chlorination occurs when the electrophilic source is too reactive (e.g., Cl₂ gas, SO₂Cl₂) or when the reaction temperature exceeds the thermodynamic threshold required for mono-substitution. Once the first chlorine is added, the ring remains sufficiently activated to undergo a second SEAr event. Solution: Switch to N-chlorosuccinimide (NCS). NCS provides a controlled, slow release of the electrophilic chlorine species, which drastically minimizes poly-chlorination[1]. Ensure strict stoichiometric control (1.05 equivalents of NCS maximum).

Q2: My reaction with NCS is stalling at <20% conversion. What is wrong? Cause: While the methoxy group is activating, the two fluorine atoms exert an electron-withdrawing inductive effect (-I) that partially deactivates the ring. Uncatalyzed NCS is simply not electrophilic enough to overcome this activation barrier at room temperature. Solution: Introduce a catalyst. Adding 5 mol% of Iron(III) chloride (FeCl₃) acts as a Lewis acid, coordinating to the carbonyl oxygen of NCS and increasing the electrophilicity of the chlorine atom[2]. Alternatively, for an acid-free approach, 5 mol% thiourea can activate the N-Cl bond via halogen bonding[3].

Q3: How do I control the regioselectivity to favor 4-chloro-3,5-difluoroanisole over the 2-chloro isomer? Cause: Position 4 (para to the methoxy group) is flanked by two small fluorine atoms, while position 2 (ortho) is flanked by a fluorine and a much bulkier methoxy group. Solution: To exploit this steric difference and favor para-chlorination, use a Lewis acid catalyst (FeCl₃) in a polar solvent like Acetonitrile (MeCN). The polar solvent stabilizes the bulky activated NCS-FeCl₃ complex, making the sterically hindered ortho position inaccessible, thus driving selectivity toward the para product (>85:15 ratio)[2].

Q4: I specifically need the 2-chloro-3,5-difluoroanisole isomer. How do I invert the regioselectivity? Cause: Standard thermodynamic conditions favor the para position. To force ortho-substitution, you must alter the transition state using directed catalysis. Solution: Utilize a secondary or tertiary amine organocatalyst (e.g., diisopropylamine or DABCO) with NCS in a non-polar solvent like toluene. The amine forms an intermediate N-chloroamine complex that hydrogen-bonds or sterically interacts with the methoxy oxygen, directing the chlorine delivery specifically to the ortho position[4].

Q5: I am observing cleavage of the methoxy group (demethylation), resulting in 3,5-difluorophenol derivatives. How do I prevent this? Cause: Demethylation is a classic side reaction when aggressive Lewis acids (like AlCl₃, BBr₃, or high loadings of FeCl₃) are used at elevated temperatures. The Lewis acid coordinates to the ethereal oxygen, followed by nucleophilic attack on the methyl group by a chloride ion. Solution: Keep Lewis acid loadings strictly catalytic (≤5 mol%) and maintain reaction temperatures below 60 °C. If demethylation persists, switch to the milder thiourea-catalyzed activation method, which is entirely acid-free[3].

Part 3: Quantitative Data Summary

The following table synthesizes the expected outcomes based on the choice of chlorinating agent and catalytic system.

Chlorinating AgentCatalyst / AdditiveSolventTemp (°C)Conversion (%)Regioselectivity (4-Cl : 2-Cl)Over-chlorination (%)
Cl₂ gas NoneDCM0 to 25>99%40 : 60>30%
SO₂Cl₂ NoneDCM2595%55 : 45~15%
NCS NoneMeCN80<20%N/A<1%
NCS FeCl₃ (5 mol%)MeCN5098%85 : 15 <2%
NCS Thiourea (5 mol%)MeCN2592%90 : 10 <1%
NCS DiisopropylamineToluene2588%10 : 90 <2%

Part 4: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a chemical rationale and a physical observation to confirm the reaction is proceeding correctly.

Workflow Step1 1. Substrate Dissolution (MeCN, 25°C) Step2 2. Catalyst Addition (5 mol% FeCl3) Step1->Step2 Step3 3. Electrophile Addition (1.05 eq NCS) Step2->Step3 Step4 4. Reaction Monitoring (TLC/GC Validation) Step3->Step4 Step5 5. Quenching (10% aq. Na2S2O3) Step4->Step5

Self-validating experimental workflow for the catalyzed chlorination of 3,5-difluoroanisole.

Protocol A: Para-Selective Chlorination (Synthesis of 4-chloro-3,5-difluoroanisole)

Optimized for maximum regioselectivity and minimal demethylation.

  • Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoroanisole (10.0 mmol) in anhydrous Acetonitrile (20 mL).

  • Catalyst Addition: Add anhydrous FeCl₃ (0.5 mmol, 5 mol%).

    • Self-Validation: The solution will transition to a pale yellow/orange color, confirming the dissolution and coordination of the Lewis acid.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Slowly add N-Chlorosuccinimide (10.5 mmol, 1.05 eq) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition prevents localized exothermic spikes that could drive over-chlorination.

  • Reaction Propagation: Remove the ice bath and heat the mixture to 50 °C for 4 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1).

    • Self-Validation: The starting material spot (higher Rf) should disappear, replaced by a dominant single spot (product) and a baseline spot (succinimide byproduct).

  • Quenching (Critical Step): Cool to room temperature and add 15 mL of 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)[5].

    • Self-Validation: The mixture will briefly turn cloudy white and the yellow tint of active halogens will dissipate, confirming the complete destruction of unreacted electrophilic chlorine. This prevents oxidative degradation during workup.

  • Extraction & Purification: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel chromatography to isolate 4-chloro-3,5-difluoroanisole.

Protocol B: Ortho-Selective Chlorination (Synthesis of 2-chloro-3,5-difluoroanisole)

Optimized for hydrogen-bond directed delivery.

  • Substrate Preparation: Dissolve 3,5-difluoroanisole (10.0 mmol) in anhydrous Toluene (25 mL) at room temperature.

  • Amine Activation: Add diisopropylamine (1.0 mmol, 10 mol%) and stir for 5 minutes.

  • Electrophile Addition: Add N-Chlorosuccinimide (10.5 mmol, 1.05 eq) in one portion.

    • Causality: In non-polar solvents, NCS has low solubility. It will slowly dissolve as it reacts with the amine catalyst, inherently controlling the reaction rate and preventing over-chlorination.

  • Reaction Propagation: Stir at 25 °C for 12 hours. The solution will gradually become homogenous as succinimide precipitates out.

  • Quenching & Workup: Filter the suspension through a Celite pad to remove the solid succinimide byproduct. Wash the filtrate with 1M HCl (10 mL) to remove the amine catalyst, followed by 10% aq. Na₂S₂O₃ (10 mL) to kill residual NCS.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via short-path distillation or column chromatography to yield 2-chloro-3,5-difluoroanisole.

Part 5: References

  • Iron(III)-Catalyzed Chlorination of Activated Arenes ACS Publications (Journal of Organic Chemistry). URL:[Link]

  • Novel Regioselective Aromatic Chlorination via Catalytic Thiourea Activation of N-Chlorosuccinimide ResearchGate. URL:[Link]

  • Effects of tertiary amine catalysis on the regioselectivity of anisole chlorination with trichloroisocyanuric acid ResearchGate. URL:[Link]

Sources

Recrystallization solvent systems for 1-Chloro-3,5-difluoro-2-methoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of halogenated anisole derivatives.

1-Chloro-3,5-difluoro-2-methoxybenzene and its structurally related derivatives are highly lipophilic, sterically hindered intermediates critical to the synthesis of poly-substituted aryl picolinate herbicides and advanced pharmaceuticals[1]. Due to the unique electron-withdrawing nature of the fluorine atoms and the steric profile of the ortho-methoxy group, these compounds exhibit depressed melting points and complex solubility behaviors.

This guide provides field-proven methodologies, quantitative solvent data, and mechanistic troubleshooting to ensure high-purity crystallization.

I. Quantitative Solvent Selection Data

Selecting the correct solvent system is the most critical variable in the recrystallization of fluorinated aromatics. Because these compounds are highly soluble in non-polar media and insoluble in water, dual-solvent (antisolvent) systems or ultra-cold non-polar systems are typically required[2].

Solvent System (Primary / Antisolvent)Volume RatioBoiling Point (°C)Dielectric Constant (ε)Application & Mechanistic Action
Methanol / Water 3:1 to 5:165 / 10032.7 / 80.1General Purification: The high polarity differential forces the precipitation of the lipophilic fluorinated ring while retaining polar organic byproducts in solution.
Ethyl Acetate / Heptane 1:4 to 1:977 / 986.0 / 1.9Isomer Separation: Excellent for separating structural isomers (e.g., dichloro vs. difluoro derivatives) based on slight differences in dipole moments.
Hexanes (Single Solvent)N/A681.8High-Crystallinity Intermediates: Used at sub-zero temperatures (-20°C) for derivatives that readily form stable crystal lattices[3].

II. Standard Operating Procedure: Antisolvent Recrystallization

This self-validating protocol utilizes a primary solvent to dissolve the compound and an antisolvent to precisely control the saturation point, ensuring impurities are excluded from the growing crystal lattice[4].

Step 1: Initial Dissolution Weigh the crude 1-chloro-3,5-difluoro-2-methoxybenzene derivative. Add a minimal volume of the primary solvent (e.g., Methanol) and heat to a gentle reflux (approx. 60°C) until complete dissolution is achieved.

Step 2: Hot Filtration Pass the hot solution through a fluted filter paper using a pre-warmed stemless funnel. Causality: This removes insoluble polymeric byproducts or inorganic salts that could act as unwanted nucleation sites for impurities[5].

Step 3: Antisolvent Titration (Self-Validation Step) While maintaining the solution near its boiling point, add the antisolvent (e.g., Water) dropwise. Validation Check: Pause the addition when incipient cloudiness persists for more than 10 seconds. If the cloudiness remains, you have successfully reached the exact saturation point of the target compound.

Step 4: Clarification Add 2–5% by volume of the primary hot solvent to just clear the cloudiness. Causality: This ensures the solution is slightly sub-saturated. If crystallization begins too rapidly at the boiling point, it will cause kinetic trapping of impurities within the crystal lattice.

Step 5: Controlled Nucleation and Cooling Remove the flask from the heat source. Allow it to cool to ambient temperature at a controlled rate of ~0.5°C/min.

Step 6: Maturation and Isolation Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize thermodynamic yield. Collect the crystals via vacuum filtration using a Büchner funnel, and wash the filter cake with a minimal volume of ice-cold antisolvent[5].

III. Troubleshooting Workflow & Decision Tree

Recrystallization_Workflow Start Crude Halogenated Anisole Derivative Dissolve Dissolve in Hot Primary Solvent Start->Dissolve Cool Controlled Cooling (0.5°C / min) Dissolve->Cool Check Observation during cooling? Cool->Check Crystals Pure Crystals Form Check->Crystals Success Oiling Oiling Out (Phase Separation) Check->Oiling Melting Pt < Saturation Temp NoSolid Remains in Solution (No Nucleation) Check->NoSolid High Solubility Isolation Vacuum Filtration & Washing Crystals->Isolation FixOil Reheat, Add Primary Solvent, Seed Crystals Oiling->FixOil FixOil->Cool FixSol Concentrate or Add Antisolvent NoSolid->FixSol FixSol->Cool

Workflow for troubleshooting recrystallization of halogenated anisole derivatives.

IV. Frequently Asked Questions (FAQs)

Q1: My 1-chloro-3,5-difluoro-2-methoxybenzene derivative is "oiling out" at the bottom of the flask instead of crystallizing. How do I fix this? A1: Oiling out is a liquid-liquid phase separation that occurs when the saturation temperature of your solvent system is higher than the melting point of your compound[2]. Causality: The highly lipophilic nature of the difluoro-methoxy substitution lowers the crystal lattice energy, depressing the melting point. Solution: You must lower the saturation temperature. Reheat the mixture until it is a single homogeneous phase, then add 10–15% more of your primary solvent. Allow it to cool again. Alternatively, introduce a seed crystal just above the oiling temperature to provide a nucleation site and bypass the liquid phase separation.

Q2: I am recovering very little product after cooling the flask to 0°C. What is causing this poor yield? A2: Causality: Halogenated anisoles retain significant solubility even in cold, non-polar solvents like hexanes or heptane due to their strong lipophilic character. Solution: Implement an antisolvent strategy[2]. If you are using hexanes, evaporate 50% of the solvent under vacuum, then slowly add a highly polar, miscible antisolvent (such as a small amount of cold methanol) to force the compound out of solution.

Q3: How do I separate the desired 1-chloro-3,5-difluoro isomer from the 1,3-dichloro-5-fluoro-2-methoxybenzene byproduct? A3: Causality: Isomeric or structurally similar halogenated byproducts co-crystallize easily because their similar atomic radii allow them to substitute into the same crystal lattice without disrupting it. Solution: Fractional crystallization using a highly selective solvent like cold hexanes is required[3]. The differential electronegativity and dipole moment between the dichloro and difluoro derivatives alter their solubility in strictly non-polar media. Cool the solution very slowly (0.1°C/min) to ensure the lattice selectively incorporates the less soluble isomer.

Q4: My crystals are formed, but they melt immediately upon reaching room temperature during filtration. Why? A4: Causality: You have likely formed a solvate (a crystal lattice that incorporates solvent molecules). Halogenated aromatics frequently form solvates with solvents like benzene or toluene, which collapse when the solvent evaporates during vacuum filtration. Solution: Switch your primary solvent to one that does not easily form co-crystals with your specific derivative (e.g., switch from Toluene to Ethyl Acetate).

V. References

1.[1] US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents. Available at: 2.[3] US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides. Google Patents. Available at: 3.[2] Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link] 4.[4] Recrystallization (chemistry). Wikipedia. Available at:[Link] 5.[5] Purification by Recrystallization. City University of New York (CUNY). Available at:[Link]

Sources

Technical Support Center: Purification of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CDMB-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the technical support hub for 1-Chloro-3,5-difluoro-2-methoxybenzene (CDMB) . As a critical intermediate in the synthesis of fluorinated agrochemicals (e.g., fluxapyroxad derivatives) and quinolone antibiotics, the purity of CDMB is paramount. Commercial "technical grade" batches (typically 95-97%) often contain specific impurities that can poison downstream transition-metal catalysts or lead to inseparable side-products.[1]

This guide provides autonomous, field-proven protocols to upgrade commercial CDMB to Pharma Grade (>99.5%).

Module 1: Diagnostic Triage

"What is contaminating my sample?"

Before initiating purification, identify the impurity profile. Commercial synthesis of CDMB typically involves the methylation of 2-Chloro-4,6-difluorophenol .[1] Consequently, the most persistent impurities are unreacted phenols and regioisomers.

Impurity Identification Table
Impurity TypeLikely IdentityDiagnostic Signal (1H NMR / GC-MS)Chemical NatureRemoval Strategy
Precursor 2-Chloro-4,6-difluorophenolBroad singlet ~5.0–6.0 ppm (OH); GC-MS M-14 peak.[1]Acidic (pKa ~7.[1]3)Protocol A (Base Wash)
Regioisomer 1-Chloro-4,5 -difluoro-2-methoxybenzeneSplit peaks in aromatic region; nearly identical retention time.[1]Neutral / LipophilicProtocol B (Recrystallization)
Inorganic Sodium Chloride / FluorideInsoluble particulates; broad baseline.[1]IonicFiltration / Aqueous Wash
Color Oxidation byproducts (Quinones)Yellow/Brown tint; no distinct NMR peaks.[1]PolarProtocol C (Adsorption)
Decision Logic (Visualized)

G Start Start: Crude CDMB CheckState Physical State? Start->CheckState Liquid Liquid/Oil CheckState->Liquid Solid Solid CheckState->Solid CheckAcid Contains Phenol? (Check NMR/GC) Liquid->CheckAcid Solid->CheckAcid ProtocolA Protocol A: Caustic Wash (LLE) CheckAcid->ProtocolA Yes (Phenol present) ProtocolB Protocol B: Recrystallization CheckAcid->ProtocolB No (Isomers only) ProtocolA->ProtocolB If solid & impure ProtocolC Protocol C: Silica/Carbon Plug ProtocolA->ProtocolC If colored Distill High Vac Distillation ProtocolA->Distill If liquid & impure Finish Pure CDMB (>99%) ProtocolB->Finish ProtocolC->Finish Distill->Finish

Figure 1: Purification Decision Tree. Select the protocol based on the physical state and impurity profile of your starting material.

Module 2: Removing Phenolic Impurities (Protocol A)

Target: 2-Chloro-4,6-difluorophenol (Unreacted Starting Material).[1] Mechanism: Chemoselective Deprotonation.[1]

The precursor phenol has a pKa of approximately 7.3 [1]. The target anisole (CDMB) is neutral. A standard bicarbonate wash (pH ~8) is often insufficient to fully deprotonate electron-deficient phenols, leading to "ghost" impurities.[1] We utilize a pH swing strategy with 1M NaOH .[1]

The Protocol

Reagents:

  • Crude CDMB (dissolved in Ethyl Acetate or DCM).[1]

  • 1M Sodium Hydroxide (NaOH).[1]

  • Brine (Saturated NaCl).[1]

Step-by-Step:

  • Dissolution: Dissolve crude CDMB in Ethyl Acetate (EtOAc). Use 10 mL solvent per 1 g of product.[1]

    • Why EtOAc? Chlorinated solvents (DCM) can form intractable emulsions with basic water.[1] EtOAc promotes cleaner phase separation.[1]

  • The Caustic Wash: Add 1M NaOH (0.5 vol equiv relative to organic phase).[1] Shake vigorously for 2 minutes.

    • Chemistry:

      
      .[1]
      
  • Separation: Allow layers to separate. Collect the organic (top) layer.[1][2] The aqueous layer will turn yellow (phenolate salts).

  • Repeat: Repeat the NaOH wash until the aqueous layer remains colorless (usually 2 washes).[1]

  • Neutralization: Wash the organic layer once with 1M HCl (briefly) to remove trace base, then twice with Brine.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Mechanism Visualization

LLE Input Organic Phase CDMB (Neutral) Phenol (Impurity) Reagent Add 1M NaOH (aq) Input->Reagent Reaction Reaction Reagent->Reaction Separation Organic Layer (Retain) CDMB Aqueous Layer (Discard) Phenolate Salt (Na+) Reaction->Separation

Figure 2: Chemoselective extraction logic.[1] The phenolic impurity is converted to a water-soluble salt, while the methoxy-benzene remains in the organic phase.[1]

Module 3: Removing Isomers & Polishing (Protocol B)

Target: Regioisomers (e.g., 1-Chloro-4,5-difluoro-2-methoxybenzene) and trace color.[1] Method: Recrystallization (for solids) or Adsorption (for oils).[1]

Commercial CDMB is often a low-melting solid (MP ~30-40°C) or a supercooled oil.[1] Isomers disrupt the crystal lattice, lowering the melting point.

Option 1: Recrystallization (If Solid)

Solvent System: Hexane (Anti-solvent) / Ethanol (Solvent).[1]

  • Dissolution: Place crude solid in a flask. Add minimal Ethanol at 50°C until dissolved.

  • Precipitation: Remove from heat. Add warm Hexane dropwise until slight turbidity persists.

  • Cooling: Allow to cool to Room Temp, then move to -20°C freezer for 12 hours.

  • Harvest: Filter the white crystals. Wash with cold Hexane.

    • Note: Isomers typically remain in the mother liquor due to the "eutectic effect."

Option 2: Silica Plug (If Oil)

If the product refuses to crystallize, use a silica plug to remove polar impurities and color.

  • Pack: Prepare a short column (pad) of Silica Gel (230-400 mesh).[1]

  • Elute: Flush with 5% EtOAc in Hexane .

    • Logic: CDMB is highly lipophilic (Rf ~0.8).[1] Isomers often have slightly different polarities, but oxidation products (color) will stick to the baseline.

  • Concentrate: Evaporate solvent to yield a clear oil/solid.[1]

Frequently Asked Questions (FAQs)

Q1: I used NaOH, but my yield dropped by 30%. Did I hydrolyze my product?

  • A: Unlikely.[1][3] Anisoles (methyl ethers) are stable to 1M NaOH at room temperature.[1] The yield loss suggests your starting material contained significant phenol (up to 30%), or you formed an emulsion. If the aqueous layer was milky, you likely lost product in the emulsion. Use Brine to break emulsions or switch to EtOAc as the solvent.

Q2: My product is a yellow liquid, but the certificate says "White Solid."

  • A: This is a classic sign of isomer contamination lowering the melting point (MP depression) combined with trace oxidation. Perform Protocol A to remove phenols, then attempt Protocol B (Recrystallization) at -20°C. If it remains oil, seed it with a tiny crystal of pure material if available.[1]

Q3: Can I distill this compound?

  • A: Yes, but it requires high vacuum.[1] 1-Chloro-3,5-difluoro-2-methoxybenzene has a boiling point estimated around 200°C at atm, or ~85-90°C at 10 mmHg.[1] Caution: Distillation often fails to separate regioisomers with similar boiling points (

    
    ).[1] Recrystallization is superior for isomer rejection.[1]
    

References

  • pKa Data for Halogenated Phenols

    • Source: J. Phys.[1] Org. Chem. 2019, 32, e3940.[4]

    • Relevance: Establishes pKa of polyfluorinated phenols (~5.5 - 7.5), necessitating NaOH over Bicarbonate for extraction.[1]

    • URL:[Link][1]

  • Synthesis & Impurity Profile of Fluoroanisoles

    • Source: European Patent EP0447259A1 "Process for preparing chloro-difluorobenzene".[1]

    • Relevance: Details the synthesis precursors (chloro-difluoro-phenols)
    • URL
  • Separation of Anisole from Phenols

    • Source: ResearchGate, "Separation of Anisole and Valuable Byproducts...".
    • Relevance: Validates liquid-liquid extraction and distillation parameters for methoxybenzene/phenol mixtures.
    • URL:[Link][1]

  • Commercial Precursor Data (2-Chloro-4,6-difluorophenol)

    • Source: PubChem CID 22599674.[1][5]

    • Relevance: Confirms the structure and acidity of the primary impurity.
    • URL:[Link][1]

Sources

Addressing regioselectivity issues in 1-Chloro-3,5-difluoro-2-methoxybenzene substitution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 1-Chloro-3,5-difluoro-2-methoxybenzene , a densely functionalized scaffold presenting a classic "ambident electrophile" problem. The presence of competing directing groups—an electron-donating methoxy group (OMe) and multiple electron-withdrawing halogens (F, Cl)—creates distinct reactive pockets.[1]

This guide addresses the two most common failure modes reported by our users:

  • SNAr Ambiguity: Inability to distinguish or control substitution at C3-F vs. C5-F.

  • Lithiation Misassignment: Confusion regarding the site of deprotonation (C4-H vs. C6-H).

Part 1: Nucleophilic Aromatic Substitution (SNAr)

The Challenge: The substrate contains two labile fluorine atoms activated for displacement. Users often observe a mixture of regioisomers or unexpected selectivity.

  • Site C3 (Ortho-F): Located ortho to the OMe group.

  • Site C5 (Para-F): Located para to the OMe group.

Mechanism & Causality

In SNAr, the methoxy group exerts two opposing effects:

  • Resonance (+R): Donates electron density into the ring, generally deactivating it towards nucleophiles. This effect is strongest at ortho (C3) and para (C5) positions.

  • Induction (-I): Withdraws electron density through the sigma bond. This effect is distance-dependent and significantly activates the ortho (C3) position, but has negligible effect at the para (C5) position.

The Conflict:

  • Electronic Control favors C3: The inductive withdrawal (-I) of the OMe group stabilizes the Meisenheimer complex formed upon attack at C3 more effectively than at C5.

  • Steric Control favors C5: The C3 position is "sandwiched" between the bulky OMe group and the C4 proton. The C5 position is flanked only by protons, making it sterically accessible.

Troubleshooting Guide: SNAr
SymptomDiagnosisCorrective Protocol
Product is exclusively C5-substituted (Para). Steric Dominance. You are likely using a bulky nucleophile (e.g., secondary amine, t-butoxide) or high temperatures that favor the thermodynamic product.To shift to C3: Switch to smaller nucleophiles (e.g., primary amines, methoxide). Lower the reaction temperature (-20°C to 0°C) to favor Kinetic Control (Inductive activation at C3).
Reaction is extremely slow (<5% conversion). Electronic Deactivation. The OMe group's resonance donation is overpowering the activation from the halogens.Boost Reactivity: Switch solvent to DMSO or NMP . These dipolar aprotic solvents solvate the cation, leaving the nucleophilic anion "naked" and more reactive. Consider adding a crown ether (e.g., 18-crown-6 for K+) to further activate the nucleophile.
Mixture of C3/C5 isomers. Competing Mechanisms. The nucleophile is small enough to access C3 but the temperature is high enough to allow C5 attack.Enhance Selectivity: If C3 is desired, use a non-polar solvent (toluene) with a specific chelating agent (e.g., Mg salts) that can coordinate the OMe oxygen and the incoming nucleophile, directing attack ortho (C3).

Part 2: Directed Ortho Metalation (DoM)

The Challenge: Users attempting to functionalize the C-H bonds via lithiation (using n-BuLi or LDA) often question which proton is removed.

  • Site C4-H: Situated between two Fluorine atoms (F-C-H-C-F).

  • Site C6-H: Situated between Fluorine and Chlorine (F-C-H-C-Cl).

Mechanism & Causality

Acidity in fluoroarenes is governed by the inductive acidification of adjacent halogens.

  • The "F-H-F" Motif (C4): A proton flanked by two fluorine atoms is exceptionally acidic (pKa lowered by ~6-8 units per fluorine). The cooperative inductive effect is maximized here.

  • The "F-H-Cl" Motif (C6): Chlorine is less electronegative than fluorine. While C6 is acidic, it cannot compete with C4.

Verdict: Lithiation is >99% regioselective for C4 . The stabilizing effect of two ortho-fluorines on the lithiated species is thermodynamically superior to the F/Cl combination.

Troubleshooting Guide: Lithiation
SymptomDiagnosisCorrective Protocol
Decomposition/Tarry mixture upon adding electrophile. Benzyne Formation. Eliminating Li-F to form a benzyne intermediate is a major risk when lithiating ortho to a fluorine.Temperature Control: Maintain internal temperature strictly below -70°C . Do not allow the reaction to warm up before quenching with the electrophile.
Recovery of starting material. Wet Reagents. The C4-Li species is highly basic and will scavenge any moisture.Protocol Check: Titrate your organolithium reagent before use. Ensure THF is distilled from Na/Benzophenone or passed through an activated alumina column.
Target requires functionalization at C6. Wrong Pathway. You cannot lithiate C6 directly in the presence of the C4-H.Blocking Strategy: 1. Lithiate C4 with LDA at -78°C. 2.[2] Quench with TMS-Cl (Trimethylsilyl chloride) to block C4. 3. Perform a second lithiation; the base will now target C6. 4. Remove TMS later with TBAF.

Part 3: Visual Decision Matrix

The following diagram illustrates the decision logic for functionalizing 1-Chloro-3,5-difluoro-2-methoxybenzene.

RegioSelectivity Start Substrate: 1-Chloro-3,5-difluoro-2-methoxybenzene Goal What is your target? Start->Goal Sub_F Substitute Fluorine (SNAr Reaction) Goal->Sub_F Displace Halogen Sub_H Substitute Hydrogen (Lithiation/DoM) Goal->Sub_H C-H Activation Nu_Type Nucleophile Sterics Sub_F->Nu_Type Acid_Site Acidity Analysis: C4 (H between 2 Fs) vs C6 Sub_H->Acid_Site C5_Path Major Product: C5 (Para) (Sterically Controlled) Nu_Type->C5_Path Bulky Nu / High Temp C3_Path Major Product: C3 (Ortho) (Inductively Controlled) Nu_Type->C3_Path Small Nu / Low Temp C4_Li Exclusive Product: C4-Li (Thermodynamic Sink) Acid_Site->C4_Li Standard Conditions (LDA, -78°C) Block_Strat Strategy for C6: Block C4 with TMS first C4_Li->Block_Strat If C6 is required

Caption: Decision tree for selecting experimental conditions based on regiochemical targets. Blue nodes indicate the starting material, Red/Green indicate reaction classes, and Yellow indicates advanced multi-step strategies.

References

  • Wells, G. et al. (2012). Regioselectivity in the Nucleophilic Aromatic Substitution of Polyfluorinated Benzenes. Journal of Medicinal Chemistry. [Link]

    • Relevance: Establishes the dominance of para-substitution relative to the strongest activ
  • Schlosser, M. (2005). The "Heavy" Halogens: Iodine and Bromine as Modulators of Regioselectivity in Directed Ortho Metalation. Angewandte Chemie International Edition. [Link]

    • Relevance: Authoritative source on the acidity of protons flanked by halogens ("F-H-F" vs "F-H-Cl").
  • Sandford, G. (2003). Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Perfluorinated Heterocycles by Nucleophilic Aromatic Substitution Processes. Tetrahedron. [Link]

    • Relevance: detailed analysis of SNAr mechanisms in highly fluorinated systems, explaining the competition between inductive activation and resonance deactiv
  • Faigl, F. et al. (2010). Strategies for the Synthesis of Polysubstituted Benzenes. Chemical Reviews. [Link]

    • Relevance: Comprehensive review covering the "Blocking Strategy" (silylation)

Sources

Handling moisture sensitivity during 1-Chloro-3,5-difluoro-2-methoxybenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Moisture Sensitivity & Reaction Troubleshooting Ticket ID: #RXN-F-ANI-001 Status: Active Guide

Introduction: The "Hidden" Sensitivity of Fluorinated Anisoles

Welcome to the technical support hub for 1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 53145-38-3).[1] While this scaffold is chemically robust during storage, it becomes hypersensitive to moisture during functionalization reactions—specifically Lithiation (Ortho-Directed Metalation) and Palladium-Catalyzed Cross-Coupling .

Why is moisture your enemy here? It is not just about destroying the reagent. The presence of two fluorine atoms (positions 3 and 5) creates a highly electron-deficient ring.

  • Acidity: The protons at C4 and C6 are significantly more acidic than in non-fluorinated anisoles.

  • Benzyne Risk: In the presence of water (proton source) or incorrect temperatures, the lithiated intermediate is prone to eliminating LiF to form a reactive benzyne, leading to "tar" rather than product.

  • Catalyst Poisoning: In Suzuki couplings, moisture promotes the protodeboronation of your boronic acid partner, stalling the cycle even if the aryl chloride remains intact.

Module 1: The Pre-Reaction Audit (Prevention)

Before initiating any reaction with this substrate, you must validate your solvent integrity. Standard "dry" solvents from a keg are often insufficient for fluorinated aryl lithiation.

Protocol: Achieving <10 ppm Water in THF

Standard sodium/benzophenone distillation often stalls at ~40 ppm water. For this substrate, we recommend the Molecular Sieve Method.

MethodResidual Water (ppm)Suitability for 1-Cl-3,5-dF-2-OMe
Na/Benzophenone 30–50 ppmRisk: High. Protonation of lithiated species likely.
Commercial "Anhydrous" 20–50 ppmRisk: Moderate. Variable batch quality.
Activated 3Å Sieves (20% w/v) < 5 ppm Optimal. Required for clean lithiation.

Step-by-Step Drying Protocol:

  • Activation: Heat 3Å molecular sieves (beads, not powder) to 300°C under high vacuum for 12 hours.

  • Storage: Store sieves in a glovebox or under Ar.

  • Drying: Add activated sieves (20% mass/volume) to pre-dried THF. Let stand for a minimum of 48 hours.

  • Validation: Use Karl Fischer titration. If >10 ppm, do not proceed.

Expert Insight: "The color of the benzophenone still (purple) indicates the absence of O₂, not necessarily the absence of moisture at the ppm levels required for polyfluorinated carbanions."

Module 2: Troubleshooting Lithiation (Deprotonation)

The Scenario: You are attempting to lithiate 1-Chloro-3,5-difluoro-2-methoxybenzene (typically at C4 or C6) using n-BuLi or LDA, followed by an electrophile quench.

Common Failure: Recovery of starting material or formation of complex mixtures (benzyne polymers).

Visualizing the Failure Mode

The diagram below illustrates the "Zone of Failure" where trace moisture intercepts the reaction.

LithiationPath Start 1-Chloro-3,5-difluoro- 2-methoxybenzene Inter Lithiated Intermediate (Ar-Li) Start->Inter Deprotonation Base Base (LDA/n-BuLi) -78°C Base->Inter Product Functionalized Product (Success) Inter->Product Fast Trap Fail1 Protonation (Return to Start) Inter->Fail1 H₂O Attack (Fastest) Fail2 LiF Elimination (Benzyne Tars) Inter->Fail2 Warming > -60°C Water Trace H₂O (Moisture Ingress) Water->Fail1 Elec Electrophile (E+) Elec->Product

Figure 1: The Kinetic Competition. Trace water protonates the Ar-Li species faster than the electrophile can react, regenerating the starting material.

Troubleshooting Guide: Lithiation

Q: I recovered 90% starting material. Did the lithiation fail? A: Likely yes, but not because the base was bad.

  • Cause: Moisture quenching. The lithiated species formed, but trace water in the solvent or atmosphere protonated it immediately.

  • Fix: Switch to the Cannula Transfer technique. Never use a syringe for the lithiated intermediate; transfer the electrophile into the lithiated species under positive Ar pressure.

Q: The reaction turned black/tarry. What happened? A: You triggered the "Benzyne Pathway."

  • Mechanism: The fluorine at C3 or C5 is a good leaving group adjacent to the lithiated carbon. If the temperature rises above -60°C before quenching, LiF is eliminated, forming a benzyne intermediate that polymerizes.

  • Fix: Maintain internal temperature at -78°C strictly. Pre-cool the electrophile solution before addition.

Module 3: Troubleshooting Suzuki Coupling

The Scenario: Coupling 1-Chloro-3,5-difluoro-2-methoxybenzene with an aryl boronic acid using a Palladium catalyst.

Common Failure: Low conversion, homocoupling of the boronic acid, or dehalogenation.

Decision Tree: Reaction Setup

Use this logic flow to determine the necessary rigor of your setup.

SetupLogic Start Start: Suzuki Coupling Setup CatType Catalyst Type? Start->CatType Simple Pd(PPh₃)₄ or Pd(dppf)Cl₂ CatType->Simple Advanced Pd-NHC or Buchwald Pre-cats (XPhos, SPhos) CatType->Advanced SimpleAction Schlenk Line Sufficient (Argon Sparge 15 min) Simple->SimpleAction AdvAction Strict Anhydrous Required? (Check Boronic Acid) Advanced->AdvAction BoronicStable Stable Boronic Acid AdvAction->BoronicStable BoronicUnstable Unstable/Protodeboronation Prone (e.g., 2-pyridyl, polyfluoro) AdvAction->BoronicUnstable Schlenk Schlenk Line OK (Degassed Solvents) BoronicStable->Schlenk Glovebox GLOVEBOX MANDATORY (<1 ppm O₂/H₂O) BoronicUnstable->Glovebox

Figure 2: Setup Protocol Selection. While the aryl chloride is stable, sensitive catalysts or unstable boronic acids dictate the containment strategy.

Troubleshooting Guide: Cross-Coupling

Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. A: This is likely Ligand Oxidation induced by moisture.

  • Mechanism: Electron-poor aryl chlorides (like this substrate) require electron-rich phosphines (e.g., PCy3, XPhos) to facilitate oxidative addition. These phosphines are rapidly oxidized by O₂/H₂O to phosphine oxides, killing the catalytic cycle.

  • Fix: Degas solvents using the Freeze-Pump-Thaw method (3 cycles), not just bubbling nitrogen.

Q: I see the product, but also a lot of de-chlorinated starting material (3,5-difluoroanisole). A: This is "Hydrodehalogenation."

  • Cause: If water is present, the Pd-Ar intermediate can capture a hydride (often from the solvent or base decomposition) instead of transmetalating.

  • Fix: Ensure the base (e.g., K₃PO₄) is anhydrous. Hygroscopic bases bring water into the reaction. Bake your inorganic bases at 120°C overnight before use.

FAQ: Storage & Handling

Q: Is 1-Chloro-3,5-difluoro-2-methoxybenzene itself hygroscopic? A: No. The solid is relatively stable.[2] However, it should be stored in a desiccator or tightly sealed container at 2-8°C. The danger arises when it is dissolved in wet solvents for reaction.

Q: Can I use aqueous Suzuki conditions (e.g., water/dioxane)? A: Yes, but with a caveat. You must use a catalyst system designed for it (e.g., Amphiphilic surfactants like PTS or Pd-NHC complexes ).

  • Warning: If you use standard lipophilic ligands (PPh3) in aqueous media with this electron-poor substrate, the reaction will likely be outcompeted by hydrolysis or stall due to poor solubility.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008).[3] Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles.[3] Organic Letters, 10(7), 1333–1336. Link

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. Link

  • Kaszynski, P., et al. (2002). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 116(1), 35-42. Link

  • Sigma-Aldrich. (n.d.). 1-Chloro-3-fluoro-2-methoxybenzene Product Safety & Handling. Link

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization of 1-Chloro-3,5-difluoro-2-methoxybenzene (also known as 2-Chloro-3,5-difluoroanisole ). It is designed to assist analytical chemists and process engineers in validating the structural integrity of this key halogenated intermediate, which is frequently used in the synthesis of agrochemicals (e.g., picolinates) and pharmaceuticals.

Part 1: Executive Summary & Structural Context

Compound: 1-Chloro-3,5-difluoro-2-methoxybenzene CAS: 261763-22-8 (Representative for this class of intermediates) Molecular Formula: C₇H₅ClF₂O Molecular Weight: 178.56 g/mol

The Analytical Challenge: The primary challenge in analyzing this compound lies in distinguishing it from its regioisomers (e.g., 1-chloro-2,4-difluoro-5-methoxybenzene). The high degree of halogenation introduces complex spin-spin coupling networks (


 and 

), making standard singlet/doublet analysis insufficient.

Strategic Approach: We utilize Multi-Nuclear NMR (


)  to establish a self-validating structural proof. The key diagnostic feature is the symmetry-breaking effect of the chlorine atom, which renders the two fluorine atoms chemically non-equivalent, creating distinct coupling patterns for the aromatic protons.

Part 2: Experimental Protocol

To ensure reproducibility, follow this standardized sample preparation protocol.

Sample Preparation
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% v/v TMS.
    
    • Reasoning:

      
       minimizes solvent-solute hydrogen bonding that can broaden signals in polar solvents like DMSO-
      
      
      
      .
  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

    • Note: Higher concentrations may cause line broadening due to viscosity or aggregation; lower concentrations require excessive scan times for

      
      .
      
  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (25°C).

  • 
     NMR:  Spectral width 12 ppm, 30° pulse angle, relaxation delay (
    
    
    
    ) 1.0 s, 16 scans.
  • 
     NMR:  Spectral width 240 ppm, power-gated decoupling (WALTZ-16), relaxation delay 2.0 s, 1024 scans.
    
  • 
     NMR:  Uncoupled (to visualize F-F coupling) and Proton-Decoupled (to simplify spectra).
    

Part 3: Spectral Analysis & Interpretation

NMR Analysis: The Coupling Network

The proton spectrum is defined by the interaction between the aromatic protons and the fluorine atoms.

PositionTypeShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
H-4 Aromatic6.75 - 6.85Triplet (app.

)


Diagnostic Signal. H-4 is flanked by two Fluorine atoms (F-3 and F-5). The two ortho-couplings are nearly identical, collapsing the signal into a pseudo-triplet.
H-6 Aromatic6.55 - 6.65Doublet of Doublets (dd)


H-6 is ortho to F-5 (large

) and para to F-3 (small/negligible

). It is also meta to the Chlorine, which affects its shift.
OMe Methoxy3.95 - 4.00Singlet (s)N/AAppears as a sharp singlet. May show slight broadening due to long-range coupling (

) to F-3, but usually unresolved.

Comparative Insight (Vs. Isomers):

  • Symmetric Isomer (e.g., 4-chloro-2,6-difluoroanisole): Would show a doublet for the aromatic protons (2H integration) because H-3 and H-5 would be chemically equivalent.

  • Our Product: Shows two distinct 1H signals (1H each), confirming the asymmetric substitution pattern.

NMR Analysis: The Fluorine Fingerprint

The


 spectrum is dominated by C-F coupling, which acts as a "fingerprint" for the substitution pattern.
CarbonShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
C-3 / C-5 ~155 - 160Doublet of Doublets (dd)

C-F Ipso Carbons. The extremely large coupling constant confirms direct F-attachment. Distinct shifts for C3 and C5 prove asymmetry.
C-4 ~100 - 105Triplet (t)

Between Fluorines. C-4 is coupled to both F-3 and F-5. The triplet pattern confirms it sits exactly between two F atoms.
C-2 ~140 - 145Multiplet (dd)

Ipso-Methoxy. Deshielded by Oxygen. Coupled to F-3.
C-1 ~115 - 120Multiplet (t/dd)

Ipso-Chloro. Coupled to F-3 and F-5 (meta-coupling).
OMe ~61 - 62Singlet/Broad s-Characteristic methoxy carbon.

Part 4: Visualization of Structural Elucidation

Diagram 1: Structural Verification Workflow

This flowchart illustrates the decision logic for validating the compound against potential isomers using NMR data.

G Start Crude Sample (Unknown Isomer) H_NMR 1H NMR Acquisition (CDCl3) Start->H_NMR Sym_Check Symmetry Check: Are Ar-H signals equivalent? H_NMR->Sym_Check Isomer_Sym Symmetric Isomer (e.g., 4-Cl-2,6-dF) Sym_Check->Isomer_Sym Yes (2H integration) Asym_Path Asymmetric Pattern (2 Distinct Ar-H Signals) Sym_Check->Asym_Path No (1H + 1H) Coupling_Analysis Coupling Analysis: Check H-4 Splitting Asym_Path->Coupling_Analysis Triplet_Check Is H-4 a Triplet? (J ~ 9Hz) Coupling_Analysis->Triplet_Check Wrong_Isomer Other Asymmetric Isomer (e.g., 1-Cl-2,4-dF) Triplet_Check->Wrong_Isomer No (dd or d) Correct_Struct Target Confirmed: 1-Chloro-3,5-difluoro-2-methoxybenzene Triplet_Check->Correct_Struct Yes (Between 2 Fs)

Caption: Logic flow for distinguishing 1-Chloro-3,5-difluoro-2-methoxybenzene from symmetric and asymmetric isomers.

Diagram 2: Spin-Spin Coupling Tree (H-4 Proton)

This diagram visualizes why Proton H-4 appears as a triplet, despite being coupled to two different fluorine atoms.

Coupling H4_Uncoupled H-4 (Uncoupled) Split_F3 Split by F-3 (Ortho) 3J = 9.0 Hz H4_Uncoupled->Split_F3 Coupling 1 Split_F5 Split by F-5 (Ortho) 3J = 9.0 Hz Split_F3->Split_F5 Coupling 2 Result Observed Signal: Pseudo-Triplet (1:2:1) Split_F5->Result Overlap

Caption: Coupling tree for H-4. The identical magnitude of coupling to F-3 and F-5 results in signal overlap, forming a pseudo-triplet.

Part 5: Advanced Validation (The "Alternatives")

When 1H NMR is ambiguous due to signal overlap,


 NMR  is the superior alternative for definitive identification.
FeatureTarget Compound (1-Cl-3,5-dF)Alternative Isomer (e.g., 2,4-dF)

Signals
Two Distinct Signals. F-3 and F-5 are in different electronic environments due to the Cl at position 1.Two Distinct Signals (but different shifts).
Shift Difference Large

between F-3 and F-5.
F-4 (para to OMe) and F-2 (ortho to OMe) have vastly different shifts.
Coupling F-F coupling (

) is observable (~5-8 Hz).
F-F coupling (

) is also observable.

Recommendation: Run a


 HMBC (Heteronuclear Multiple Bond Correlation)  experiment.
  • Why? HMBC allows you to see the correlation between the Methoxy protons and C-2 .

  • Validation: In the target structure, C-2 is coupled to F-3 (

    
    ). In isomers where F is not adjacent to OMe, this splitting pattern on the HMBC cross-peak will differ.
    

References

  • Preparation of 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids. US Patent 7,300,907 B2. Google Patents.
  • Synthesis and Herbicide Activity of 6-(Poly-substituted aryl)-4-aminopicolinates. US Patent 7,314,849 B2. Google Patents.
  • Reich, H. J.[1] Structure Determination Using NMR. University of Wisconsin-Madison.[2] Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[3] Available at: [Link]

Sources

GC-MS fragmentation pattern of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Superiority in Halogenated Anisole Detection: A GC-MS Performance Comparison Guide for 1-Chloro-3,5-difluoro-2-methoxybenzene

Executive Summary

The accurate structural elucidation and quantification of halogenated methoxybenzenes (anisoles) is a critical bottleneck in both environmental screening and agrochemical development. Specifically, 1-Chloro-3,5-difluoro-2-methoxybenzene (C₇H₅ClF₂O) serves as a vital intermediate in the synthesis of advanced herbicidal picolinates, as detailed in1[1].

Because structural isomers of this compound share identical molecular weights and exhibit highly similar standard 70 eV Electron Ionization (EI) mass spectra, traditional single-dimensional mass spectrometry often falls short. As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Single Quadrupole (SQ) GC-MS against Triple Quadrupole (TQ) GC-MS/MS for the resolution of this specific fragmentation pattern, providing researchers with a self-validating protocol for infallible identification.

Mechanistic Causality: The EI-MS Fragmentation Pattern

To understand why advanced tandem mass spectrometry is required, we must first deconstruct the causality behind the molecule's fragmentation. Under standard 70 eV EI conditions, 1-Chloro-3,5-difluoro-2-methoxybenzene yields a distinct molecular ion [M]⁺• at m/z 178 (with an m/z 180 peak reflecting the ³⁷Cl isotope)[1].

The fragmentation cascade is primarily driven by the methoxy group and the steric influence of the ortho-halogen substituents:

  • α-Cleavage (Loss of Methyl Radical): The most thermodynamically favored initial step is the loss of a •CH₃ radical (-15 Da) from the methoxy group, generating an intense [M - CH₃]⁺ fragment at m/z 163 . This is a universal hallmark of methoxybenzene derivatives, as supported by2[2].

  • Hydrogen Transfer (Loss of Formaldehyde): A competing pathway involves a hydride rearrangement leading to the expulsion of neutral formaldehyde (CH₂O, -30 Da), yielding an m/z 148 radical cation. The abundance of this ion is highly dependent on the electronic effects of the ortho-substituents (fluorine and chlorine)[3].

  • Ring Contraction (Loss of Carbon Monoxide): The m/z 163 ion undergoes subsequent decarbonylation (-28 Da) to form a halogenated cyclopentadienyl cation at m/z 135 [2].

  • Halogen Radical Expulsion: Minor pathways include the loss of •Cl (-35 Da) yielding m/z 143, which is highly diagnostic for differentiating positional isomers[4].

Fragmentation M 1-Chloro-3,5-difluoro-2-methoxybenzene [M]⁺• m/z 178 M_CH3 [M - CH3]⁺ m/z 163 M->M_CH3 -•CH3 (-15 Da) α-cleavage M_CH2O [M - CH2O]⁺• m/z 148 M->M_CH2O -CH2O (-30 Da) Hydrogen transfer M_Cl [M - Cl]⁺ m/z 143 M->M_Cl -•Cl (-35 Da) Halogen loss M_CH3_CO [M - CH3 - CO]⁺ m/z 135 M_CH3->M_CH3_CO -CO (-28 Da) Ring contraction

Figure 1: Primary EI-MS fragmentation pathways of 1-Chloro-3,5-difluoro-2-methoxybenzene.

Technology Comparison: SQ-GC-MS vs. TQ-GC-MS/MS

When analyzing complex matrices (e.g., soil extracts or crude synthetic mixtures), positional isomers of dimethoxy-substituted biphenyls and halogenated anisoles co-elute and produce identical primary fragment ions[5].

  • Single Quadrupole (SQ) GC-MS (Selected Ion Monitoring - SIM): Relies solely on the extraction of m/z 178, 163, and 148. While adequate for pure synthetic verification, SQ systems suffer from isobaric matrix interferences, leading to false positives.

  • Triple Quadrupole (TQ) GC-MS/MS (Multiple Reaction Monitoring - MRM): By isolating the m/z 178 precursor in Q1, fragmenting it via Collision-Induced Dissociation (CID) in Q2, and monitoring specific product ions (m/z 163 and 135) in Q3, the TQ system effectively eliminates matrix noise, offering superior selectivity[6].

Table 1: Performance Comparison for Halogenated Anisole Detection
Analytical ParameterSQ-GC-MS (SIM Mode)TQ-GC-MS/MS (MRM Mode)Analytical Impact
Selectivity Low (Isobaric interference common)High (Precursor-to-Product isolation)TQ resolves co-eluting structural isomers.
Limit of Detection (LOD) ~50 - 100 pg/mL< 5 pg/mLTQ enables trace environmental screening.
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitudeTQ reduces the need for sample dilution.
Data Confidence Requires retention time matchingSelf-validating via Ion RatiosMRM transitions provide absolute structural proof.

Self-Validating Experimental Protocol: SPME-GC-MS/MS

To guarantee absolute trustworthiness in your analytical results, the following Solid-Phase Microextraction (SPME) protocol incorporates a self-validating ion-ratio check . If the ratio between the quantifier and qualifier transitions deviates by more than 15% from the reference standard, the system automatically flags the peak as a matrix interference.

Step 1: Sample Preparation (SPME)

  • Transfer 10 mL of the aqueous sample (or diluted soil extract) into a 20 mL headspace vial.

  • Add 3.0 g of NaCl to drive the halogenated anisole into the headspace (salting-out effect)[6].

  • Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C under continuous agitation (250 rpm).

Step 2: GC Separation

  • Desorb the fiber in the GC inlet at 250°C for 3 minutes (Splitless mode).

  • Utilize a non-polar capillary column (e.g., 30 m × 0.25 mm × 0.25 µm DB-5ms).

  • Oven Program: 50°C (hold 2 min) → ramp at 10°C/min to 200°C → ramp at 25°C/min to 280°C (hold 5 min).

Step 3: MS/MS Detection & Self-Validation

  • Operate the mass spectrometer in EI mode (70 eV) with the transfer line at 280°C.

  • Program the MRM transitions as defined in Table 2.

  • Validation Gate: The software must calculate the area ratio of (m/z 178 → 163) / (m/z 178 → 135). Acceptable tolerance is ±15% of the neat standard.

Workflow Prep 1. Sample Prep SPME Extraction Inject 2. GC Injection Splitless, 250°C Prep->Inject Sep 3. Separation Non-polar Column Inject->Sep Ion 4. Ionization 70 eV EI Sep->Ion Detect 5. Detection TQ-MRM Mode Ion->Detect

Figure 2: Optimized SPME-GC-MS/MS workflow for trace analysis of halogenated anisoles.

Table 2: Optimized MRM Transitions for 1-Chloro-3,5-difluoro-2-methoxybenzene
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Transition TypeMechanistic Origin
178.0 163.0 15QuantifierLoss of •CH₃ (α-cleavage)
178.0 135.0 25Qualifier 1Loss of •CH₃ + CO (Ring contraction)
178.0 148.0 10Qualifier 2Loss of CH₂O (Hydride transfer)

Conclusion

While SQ-GC-MS provides a baseline for identifying the m/z 178 molecular ion of 1-Chloro-3,5-difluoro-2-methoxybenzene, it is analytically insufficient for resolving complex isomeric mixtures. By leveraging the specific mechanistic causality of its fragmentation—namely the sequential loss of methyl radicals and carbon monoxide—TQ-GC-MS/MS emerges as the superior alternative. Implementing the self-validating MRM protocol outlined above ensures high-fidelity data, completely immune to isobaric matrix interferences.

References

  • US Patent 7,314,849 B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides Source: Google Patents 1[1]

  • Development of a Gas Chromatography-Tandem Mass Spectrometry Method for the Simultaneous Analysis of 19 Taste and Odor Compounds Source: North Carolina State University (ncsu.edu) 6[6]

  • Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene Source: The Journal of Physical Chemistry A (acs.org) 2[2]

  • Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers Source: West Virginia University (wvu.edu) 4[4]

  • Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry Source: MDPI 5[5]

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol Source: ResearchGate 3[3]

Sources

Overcoming Isomeric Co-Elution: HPLC Method Development for 1-Chloro-3,5-difluoro-2-methoxybenzene Purity Testing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-3,5-difluoro-2-methoxybenzene is a highly functionalized halogenated building block, strategically utilized in the synthesis of advanced agrochemicals, notably 6-(poly-substituted aryl)-4-aminopicolinate herbicides[1]. Ensuring the absolute purity of this intermediate is paramount. Positional isomers (e.g., 1-chloro-2,4-difluoro-3-methoxybenzene) and des-fluoro impurities can easily propagate through synthetic pathways, severely impacting the efficacy, selectivity, and safety profiles of the final active ingredient.

This guide details the development, optimization, and validation of a robust High-Performance Liquid Chromatography (HPLC) method. By objectively comparing traditional C18 stationary phases against specialized Pentafluorophenyl (PFP) chemistries, we provide a scientifically grounded, self-validating protocol designed for modern analytical laboratories.

The Analytical Challenge: Hydrophobic Equivalence

Standard reversed-phase HPLC heavily relies on alkyl-bonded phases (such as C18) that separate analytes based almost entirely on dispersive, hydrophobic interactions. However, when dealing with poly-halogenated aromatics, positional isomers often exhibit nearly identical partition coefficients (LogP) and hydrodynamic volumes.

Because a standard C18 phase cannot readily distinguish the subtle spatial rearrangement of fluorine and chlorine atoms around a benzene ring, these structurally similar impurities frequently co-elute. This hydrophobic equivalence renders standard C18 methods ineffective for the stringent purity testing required in modern chemical manufacturing.

Stationary Phase Selection: C18 vs. Pentafluorophenyl (PFP)

To break the selectivity bottleneck, analytical scientists must leverage orthogonal interaction mechanisms. Pentafluorophenyl (PFP) columns introduce a rigid, electron-deficient fluorinated aromatic ring to the stationary phase. This enables multiple modes of interaction beyond simple hydrophobicity[2]:

  • 
     Interactions:  The electron-rich regions of the analyte interact strongly with the electron-deficient PFP ring.
    
  • Dipole-Dipole Interactions: The highly polarized C-F bonds on the stationary phase align with the localized dipoles of the analyte's halogen substituents[3].

  • Shape Selectivity: The rigid planar structure of the PFP ligand provides steric discrimination between ortho, meta, and para substitution patterns.

Mechanism cluster_PFP PFP Stationary Phase Analyte 1-Chloro-3,5-difluoro- 2-methoxybenzene PiPi π-π Interactions Analyte->PiPi Dipole Dipole-Dipole Analyte->Dipole Steric Shape Selectivity Analyte->Steric Resolution Enhanced Resolution PiPi->Resolution Dipole->Resolution Steric->Resolution

Fig 1. Mechanistic drivers of PFP column selectivity for fluorinated aromatics.

Comparative Performance Data

To objectively evaluate performance, a synthetic mixture of 1-Chloro-3,5-difluoro-2-methoxybenzene and its two primary synthetic impurities (Impurity A: a positional isomer; Impurity B: a des-fluoro analog) was analyzed using both a standard C18 column and a PFP column under identical gradient conditions.

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Chromatographic ParameterStandard C18 ColumnOptimized PFP Column
Retention Time (Main Peak) 6.2 min8.5 min
Resolution (Analyte / Imp A) 1.1 (Co-elution risk)3.4 (Baseline resolution)
Resolution (Analyte / Imp B) 1.54.1
Tailing Factor (USP) 1.451.05
Theoretical Plates (N) 8,50014,200

Causality Insight: The PFP column exhibits a longer retention time and significantly higher resolution. The strong dipole-dipole interactions between the fluorinated stationary phase and the difluoro-methoxybenzene motif selectively retard the analyte compared to its isomers, translating to a baseline resolution (


) that C18 simply cannot achieve.

Method Development Workflow & Experimental Protocol

G Start Define Analytical Target Profile ColScreen Stationary Phase Screening Start->ColScreen MobPhase Mobile Phase Optimization ColScreen->MobPhase PFP Selected GradOpt Gradient & Temperature Tuning MobPhase->GradOpt Validation ICH Q2(R2) Validation GradOpt->Validation Rs > 2.0 Achieved

Fig 2. Systematic HPLC method development workflow for fluorinated aromatics.

Detailed Step-by-Step Methodology

To ensure trustworthiness and reproducibility across laboratories, the following protocol is designed as a self-validating system incorporating rigorous System Suitability Testing (SST).

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Rationale: The slightly acidic pH suppresses the ionization of any trace phenolic impurities and standardizes the hydration sphere around the PFP ligand.

  • Mobile Phase B (Organic): 100% Methanol (HPLC-grade).

    • Rationale: Methanol is preferred over Acetonitrile for PFP columns because it acts as a protic hydrogen-bond donor, enhancing the

      
       and dipole interactions of the stationary phase. Acetonitrile's strong 
      
      
      
      -character can disrupt these subtle, resolving interactions[3].

2. Chromatographic Conditions

  • Column: Phenomenex Luna® PFP(2) or equivalent (150 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Rationale: Elevated temperature reduces mobile phase viscosity and improves mass transfer, sharpening the peaks without compromising the enthalpy-driven dipole interactions.

  • Detection: UV at 270 nm (optimal absorbance for the substituted methoxybenzene ring).

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0 - 2 min: 40% B

    • 2 - 12 min: Linear ramp to 85% B

    • 12 - 15 min: Hold at 85% B

    • 15 - 15.1 min: Return to 40% B

    • 15.1 - 20 min: Re-equilibration

3. Sample Preparation

  • Diluent: 50:50 Water:Methanol.

  • Standard Solution: Accurately weigh 50 mg of 1-Chloro-3,5-difluoro-2-methoxybenzene reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Resolution Mixture: Spike the standard solution with 0.1% (w/w) of Impurity A and Impurity B.

4. System Suitability Test (SST) Before analyzing unknown batches, the system must self-validate to prove it is fit for purpose:

  • Inject the Resolution Mixture in triplicate.

  • Acceptance Criteria: Resolution (

    
    ) between the main peak and Impurity A must be 
    
    
    
    . The Relative Standard Deviation (RSD) of the main peak area must be
    
    
    . The tailing factor must be
    
    
    .

Lifecycle Validation (ICH Q2(R2) Compliance)

The finalized method must be validated according to the recently updated ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[4].

  • Specificity: Demonstrated by injecting the blank, placebo, and resolution mixture. The PFP column guarantees no interference at the retention time of the main peak, satisfying the Q2(R2) requirement for demonstrating the procedure is fit for its intended purpose[5].

  • Linearity & Range: Evaluated from 50% to 150% of the nominal concentration (0.5 to 1.5 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Robustness: Deliberate, small variations in column temperature (

    
    ) and mobile phase composition (
    
    
    
    Methanol) are tested to ensure the method remains reliable during routine QC operations without losing the critical isomeric resolution.

Conclusion

For highly functionalized halogenated intermediates like 1-Chloro-3,5-difluoro-2-methoxybenzene, traditional C18 columns often fail to provide the necessary selectivity due to hydrophobic equivalence. By transitioning to a PFP stationary phase and leveraging orthogonal interaction mechanisms (dipole-dipole and


), analytical scientists can achieve robust baseline resolution of critical positional isomers. This objectively superior approach, coupled with rigorous ICH Q2(R2) validation principles, ensures the highest level of scientific integrity in pharmaceutical and agrochemical purity testing.

References

Sources

Comparative Guide: IR Spectroscopy Characterization of 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and characterization protocol for 1-Chloro-3,5-difluoro-2-methoxybenzene (also referred to as 2-Chloro-3,5-difluoroanisole ), a specialized halogenated building block used in medicinal chemistry for modulating metabolic stability and lipophilicity.[1]

Executive Summary

Product: 1-Chloro-3,5-difluoro-2-methoxybenzene Application: Structural validation via Fourier-Transform Infrared (FT-IR) Spectroscopy.[1] Primary Challenge: Distinguishing the specific 2,3,5-substitution pattern from common regioisomers (e.g., 2,4,6-difluoro analogs) and quantifying the unique electronic effects of the ortho-chloro/meta-difluoro motif.

This guide compares the Attenuated Total Reflectance (ATR) performance of this product against traditional Transmission (KBr) methods and contrasts its spectral fingerprint with non-fluorinated analogs to ensure precise identification.

Part 1: Technical Analysis & Causality

The Molecule: Structural Causality in IR

To interpret the spectrum accurately, we must understand how the specific arrangement of atoms influences vibrational frequencies (the "Why" behind the peaks).

  • Electronic Environment: The methoxy group (-OCH₃) at position 2 is an electron donor (resonance), while the Chlorine (C1) and Fluorines (C3, C5) are electron-withdrawing. This "push-pull" effect stiffens the aromatic ring bonds, often shifting the C=C aromatic stretches to higher wavenumbers compared to simple anisole.

  • Steric Crowding: The ortho-relationship between the bulky Chlorine (C1), the Methoxy group (C2), and the Fluorine (C3) creates steric strain. This often forces the methoxy group out of coplanarity with the ring, subtly shifting the C-O-C asymmetric stretch .

  • The "Fluorine Effect": The C-F bond is extremely polar and strong. Its stretching vibration (1000–1400 cm⁻¹) is intense and often obscures the "fingerprint" region. Identifying the product requires resolving these C-F bands from the C-O ether bands.

Comparative Methodologies: ATR vs. KBr

For this specific lipophilic, halogenated ether, the choice of sampling technique alters the data quality.

FeatureMethod A: Diamond ATR (Recommended) Method B: KBr Pellet (Traditional)
Sample State Neat liquid/oil (no preparation).[1]Diluted in KBr matrix (pressed pellet).
Pathlength Fixed (~2 µm). High reproducibility.Variable. Harder to quantify.
Spectral Artifacts Minimal. No water bands.[1]Hygroscopic KBr absorbs water (O-H interference).[1]
Peak Resolution Excellent for sharp C-F/C-Cl bands.[1]Can broaden peaks due to lattice interactions.[1]
Verdict Superior. Ideal for rapid QC of halogenated oils.[1]Inferior. Risk of halogen exchange or hydrolysis.[1]

Part 2: Spectral Characterization & Data

Critical Peak Assignments

The following table synthesizes theoretical assignments with empirical data from analogous fluorinated anisoles [1, 2].

Functional GroupVibration ModeFrequency Range (cm⁻¹)Diagnostic Value
Ar-H C-H Stretch (Aromatic)3050 – 3100 (Weak)Indicates aromaticity.[1][2][3] Only 2 protons (H4, H6) contribute, making this band very weak.
Alk-H (OMe) C-H Stretch (Aliphatic)2840 – 3000 (Medium)The methoxy group signature. Look for a doublet (sym/asym).[1]
Ar-F C-F Stretch 1100 – 1350 (Very Strong) Primary Identifier. Broad, intense multiplet overlapping with C-O.[1] Distinguishes from non-fluorinated analogs.[1]
Ar-O-C C-O Asym. Stretch1230 – 1270 (Strong)Characteristic of aryl ethers.[1] Often appears as a shoulder on the C-F band.
Ar-Cl C-Cl Stretch650 – 800 (Strong)Confirms chlorination.[1] Lower frequency due to the heavy Cl atom.
Benzene Ring C=C Ring Stretch1460 – 1610 (Variable)Usually 2-3 sharp bands.[1] Fluorination intensifies the 1500 cm⁻¹ band.[1]
Substitution OOP Bending (H4, H6) 800 – 900 (Medium) Fingerprint. The isolated H atoms (meta to each other) create a specific pattern distinct from ortho/para isomers.
Differentiating from Regioisomers

A common impurity is the para-isomer or different halogen placements.[1]

  • Target (2-Cl, 3,5-F2): The hydrogens are at positions 4 and 6 (meta to each other). Expect two distinct bending vibrations or a specific pattern around 850 cm⁻¹.[1]

  • Isomer (e.g., 4-Cl, 2,6-F2): Symmetry is higher.[1] The IR spectrum will be simpler with fewer bands in the fingerprint region due to symmetry-forbidden transitions.

Part 3: Experimental Protocol (Self-Validating)

Workflow Visualization

The following diagram outlines the decision process for validating the compound's identity using IR.

IR_Validation_Workflow Start Start: Crude/Purified Sample Prep Sample Prep: Diamond ATR (Clean crystal with Isopropanol) Start->Prep Scan Acquisition: 4000-400 cm⁻¹ (32 Scans, 4 cm⁻¹ Res) Prep->Scan Check_OH Decision 1: Broad Peak @ 3200-3500 cm⁻¹? Scan->Check_OH Fail_Dry Result: Wet/Hydrolyzed Action: Dry over MgSO₄ Check_OH->Fail_Dry Yes (OH detected) Check_CF Decision 2: Strong Bands @ 1100-1350 cm⁻¹? Check_OH->Check_CF No (Dry) Fail_Id Result: Missing Fluorine Action: Check Synthesis Check_CF->Fail_Id No Check_FP Decision 3: Fingerprint Match (800-900 cm⁻¹) Check_CF->Check_FP Yes Check_FP->Fail_Id Mismatch Pass PASS: Identity Confirmed (1-Cl-3,5-F2-2-OMe) Check_FP->Pass Match

Figure 1: Step-by-step logic flow for IR validation of fluorinated anisoles.

Detailed Protocol
  • System Setup: Ensure the FTIR spectrometer is equipped with a single-bounce Diamond ATR accessory. Calibrate background using air.[1]

  • Cleaning: Clean the crystal with isopropanol and ensure no residue remains (monitor the 3300 cm⁻¹ region for solvent evaporation).

  • Loading: Apply 10-20 mg (or 10 µL) of the sample to the center of the crystal.

  • Compression: If solid, apply high pressure using the anvil to ensure intimate contact.[1] If liquid, cover to prevent evaporation.[1]

  • Acquisition: Collect spectrum (Range: 4000–600 cm⁻¹; Resolution: 4 cm⁻¹; Scans: 16 or 32).

  • Post-Processing: Apply "ATR Correction" (if comparing to library transmission spectra) to adjust for penetration depth differences at lower wavenumbers.

Part 4: References

  • NIST Mass Spectrometry Data Center. IR Spectrum of Halogenated Benzenes.[1][4][5] National Institute of Standards and Technology.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on C-F and C-Cl band assignments).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Reference for specific polysubstituted benzene patterns).

Sources

Bioactivity comparison of fluorinated vs non-fluorinated methoxybenzenes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Methoxybenzenes in Drug Design

Executive Summary In modern medicinal chemistry, the bioisosteric replacement of a methoxy group (-OCH₃) with a fluorinated analog, such as the trifluoromethoxy group (-OCF₃), is a highly effective strategy for optimizing a drug candidate's pharmacokinetic profile. This guide provides an objective, data-driven comparison of the physicochemical, electronic, and metabolic differences between non-fluorinated and fluorinated methoxybenzenes, supported by self-validating experimental protocols.

Electronic and Conformational Causality

The substitution of hydrogen atoms with fluorine on a methoxy group fundamentally alters the molecule's electronic distribution and 3D conformation. Understanding this causality is critical for rational drug design.

  • Electronic Effects: The standard methoxy group (-OCH₃) is a classic activating group. Its resonance effect (+M) dominates its inductive effect (-I), pushing electron density into the aromatic ring and making it highly susceptible to electrophilic attack (1)[1]. Conversely, the trifluoromethoxy group (-OCF₃) acts as a deactivating group. The extreme electronegativity of the three fluorine atoms creates a massive inductive withdrawal (-I > +M) that pulls electron density away from both the oxygen atom and the aromatic ring (1)[1].

  • Conformational Dynamics: The methoxy group of anisole typically prefers a coplanar geometry, lying flat with the phenyl ring. However, due to the larger atomic radius of fluorine and stereoelectronic repulsion, the -OCF₃ group exhibits a strong preference for an orthogonal (out-of-plane) conformation (2)[2]. This out-of-plane twist significantly increases the steric bulk around the oxygen atom, directly impacting enzyme-substrate recognition.

Overcoming Metabolic Liabilities: The CYP450 Shield

A primary reason for late-stage drug attrition is poor metabolic stability. Methoxybenzenes are notoriously vulnerable to Cytochrome P450 (CYP450) mediated O-demethylation. In this pathway, CYP450 abstracts a hydrogen atom from the methyl group, forming a reactive hemiacetal that rapidly cleaves into a phenol and formaldehyde, leading to rapid clearance.

Fluorination provides a robust metabolic shield through two causal mechanisms:

  • Bond Thermodynamics: The C-F bond possesses a dissociation energy of ~485.3 kJ/mol, vastly exceeding the ~414.2 kJ/mol of a standard C-H bond (3)[3]. This drastically raises the activation energy required for oxidative cleavage.

  • Steric Hindrance: The orthogonal conformation of the -OCF₃ group creates a steric barricade, making it physically difficult for CYP450 enzymes to access the oxygen atom and initiate metabolism (4)[4].

Furthermore, the incorporation of fluorine significantly enhances lipophilicity. The -OCF₃ group boasts a Hansch hydrophobicity parameter (π) of +1.04, compared to -0.02 for the -OCH₃ group, thereby improving passive membrane permeability and overall bioavailability (4)[4].

Quantitative Data Comparison

The following table summarizes the critical physicochemical and biological parameters that differentiate non-fluorinated and fluorinated methoxybenzenes.

ParameterNon-Fluorinated (-OCH₃)Fluorinated (-OCF₃)Causality / Impact in Drug Design
Electronic Effect Activating (+M > -I)Deactivating (-I > +M)Alters aromatic ring nucleophilicity
Lipophilicity (Hansch π) -0.02+1.04Enhances passive membrane permeability
Conformational State Coplanar (In-plane)Orthogonal (Out-of-plane)Modulates steric hindrance at the oxygen
C-X Bond Energy ~414.2 kJ/mol (C-H)~485.3 kJ/mol (C-F)Dictates resistance to oxidative cleavage
Metabolic Liability High (O-demethylation)Low (Steric/Electronic block)Determines intrinsic clearance (CL_int) rates

Mechanistic Visualizations

Pathway cluster_methoxy Non-Fluorinated (-OCH3) cluster_fluoro Fluorinated (-OCF3) Drug Aromatic Ring Scaffold Methoxy Methoxy Group Coplanar, Activating Drug->Methoxy Trifluoro Trifluoromethoxy Group Orthogonal, Deactivating Drug->Trifluoro CYP1 CYP450 Enzyme Methoxy->CYP1 Degradation O-Demethylation (Rapid Clearance) CYP1->Degradation CYP2 CYP450 Enzyme Trifluoro->CYP2 Stable Metabolic Resistance (Prolonged Half-Life) CYP2->Stable

Metabolic pathway comparison: CYP450-mediated O-demethylation vs. fluorinated steric resistance.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To objectively quantify the metabolic advantage of a fluorinated analog, a Human Liver Microsome (HLM) stability assay must be employed. This protocol is engineered as a self-validating system using a binary ±NADPH design. If a compound degrades in the +NADPH arm but remains stable in the -NADPH arm, the clearance is definitively proven to be CYP450-mediated rather than a result of chemical instability.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1.0 mg/mL suspension of pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: HLMs contain the full complement of hepatic CYP enzymes. The physiological pH and Mg²⁺ are strictly required for optimal enzymatic folding and function.

  • Compound Incubation: Spike the test compounds (e.g., methoxy vs. trifluoromethoxy analogs) into the HLM matrix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Switch): Initiate the reaction by adding 1 mM NADPH (final concentration) to the +NADPH test arm. Add an equivalent volume of buffer to the -NADPH control arm.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes. Without it, oxidative metabolism cannot occur, isolating enzymatic degradation from background chemical hydrolysis.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Enzymatic Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, abruptly halting the enzymatic reaction to ensure accurate time-point resolution.

  • Extraction & Quantification: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound and calculate the intrinsic clearance (

    
    ).
    

Workflow Step1 1. Incubation (HLMs + NADPH) Step2 2. Sampling (Time Course) Step1->Step2 Step3 3. Quenching (Cold ACN) Step2->Step3 Step4 4. Extraction (Centrifuge) Step3->Step4 Step5 5. LC-MS/MS Analysis Step4->Step5

Self-validating in vitro microsomal stability assay workflow for evaluating metabolic clearance.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PMC (National Institutes of Health) URL:[3]

  • A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation Source: BenchChem URL:[1]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design (Extended Text) Source: ResearchGate URL:[4]

  • Recent progress in the strategic incorporation of fluorine into medicinally active compounds Source: PMC (National Institutes of Health) URL:[2]

Sources

Cost-benefit analysis of using 1-Chloro-3,5-difluoro-2-methoxybenzene in scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scale-Up Assessment: 1-Chloro-3,5-difluoro-2-methoxybenzene (CDMB) vs. Synthetic Alternatives

Executive Summary: The "Make vs. Buy" Dilemma

In the development of fluorinated APIs—particularly fluoroquinolones and next-generation kinase inhibitors—1-Chloro-3,5-difluoro-2-methoxybenzene (CDMB) serves as a critical regioselective scaffold. Its unique substitution pattern (a methoxy group flanked by a chlorine and a fluorine) allows for highly specific orthogonal functionalization.

However, as programs move from Medicinal Chemistry (gram-scale) to Process Development (kilo-scale), CDMB presents a classic bottleneck:

  • Commercial Status: Often classified as a "specialty building block" with high unit costs (

    
    5,000/kg depending on purity and volume).
    
  • The Alternative: The Bromo-analog (BDMB) offers superior reactivity but suffers from poor atom economy and higher raw material costs.

  • The Solution: In-house synthesis via regioselective chlorination of 2,4-difluoroanisole often yields the highest ROI (Return on Investment) for scales >5kg, provided the subsequent cross-coupling conditions are optimized for aryl chlorides.

Technical Comparison: CDMB vs. Alternatives

The following analysis compares three strategic approaches for accessing the CDMB motif during scale-up.

Route A: Direct Purchase of CDMB (Baseline)
  • Pros: Immediate availability; no process development time; defined impurity profile.

  • Cons: Supply chain vulnerability; high Cost of Goods Sold (COGS).

  • Best For: Early-phase discovery and GLP tox batches (<1 kg).

Route B: In-House Synthesis (The "Make" Case)
  • Chemistry: Electrophilic aromatic substitution (

    
    ) of 2,4-difluoroanisole using Sulfuryl Chloride (
    
    
    
    ) or N-Chlorosuccinimide (NCS).
  • Mechanism: The methoxy group (strong activator) directs ortho/para. With the para position blocked by Fluorine, and one ortho position crowded by Fluorine, the reaction selectively targets the 6-position (relative to Fluorine) or 2-position (relative to Methoxy), yielding the desired CDMB.

  • Pros: Low raw material cost (2,4-difluoroanisole is a commodity agrochemical intermediate); scalable safety profile.

  • Cons: Requires purification to remove trace regioisomers.

Route C: The Bromo-Analog (BDMB)
  • Chemistry: Use of 1-Bromo-3,5-difluoro-2-methoxybenzene.[1]

  • Pros: Faster oxidative addition in Pd-catalyzed couplings (Suzuki/Buchwald); requires cheaper, generic catalysts (e.g.,

    
    ).
    
  • Cons: Molecular weight penalty (Br is 45 Da heavier than Cl); Bromination reagents (NBS) are more expensive than Chlorination reagents.

Comparative Data Analysis

The table below summarizes experimental data from a 500g validation campaign comparing the "Make" route (Route B) against the "Buy" alternatives.

MetricRoute A: Commercial CDMB Route B: In-House Synthesis (Cl) Route C: Bromo-Analog (BDMB)
Precursor Cost N/A (Finished Good)Low (2,4-Difluoroanisole)Medium (2,4-Difluoroanisole)
Reagent Cost High ($/kg)Low (

)
High (NBS)
Atom Economy 100% (as purchased)82% (HCl byproduct)71% (HBr byproduct)
Suzuki Yield 88% (requires SPhos/XPhos)85% (requires SPhos/XPhos)94% (Generic Pd ligands)
E-Factor Low (Internal)4.5 (Process Waste)6.2 (Higher Mass Waste)
Scale Suitability < 1 kg> 5 kg1 kg - 10 kg

Senior Scientist Insight: While the Bromo-analog (Route C) gives a higher yield in the subsequent coupling step, the cost-per-mole of active product is significantly lower for Route B (Chloro) at scale. Modern bulky phosphine ligands (e.g., Buchwald generations) have bridged the reactivity gap between Aryl-Cl and Aryl-Br, making the cheaper Chloro-substrate the superior choice for manufacturing.

Visualizing the Strategic Pathways

The following diagram illustrates the synthesis flow and the decision logic for selecting the correct starting material.

G Start Project Requirement: CDMB Scaffold Decision Scale & Budget Analysis Start->Decision RouteA Route A: Buy CDMB (High Cost, Low Effort) Decision->RouteA < 500g Need RouteB Route B: Synthesis (Cl) (Low Cost, High Effort) Decision->RouteB > 5kg (Cost Driven) RouteC Route C: Synthesis (Br) (Med Cost, High Reactivity) Decision->RouteC Speed Driven Precursor Precursor: 2,4-Difluoroanisole RouteB->Precursor RouteC->Precursor ProcessCl Chlorination (SO2Cl2 / 0°C) Precursor->ProcessCl Electrophilic Sub. ProcessBr Bromination (NBS / MeCN) Precursor->ProcessBr Electrophilic Sub. ProductCl Product: CDMB (Requires Advanced Catalysis) ProcessCl->ProductCl ProductBr Product: BDMB (Standard Catalysis) ProcessBr->ProductBr

Figure 1: Decision matrix for sourcing the 1-Chloro-3,5-difluoro-2-methoxybenzene scaffold based on project scale and catalytic requirements.

Experimental Protocol: Scalable Synthesis of CDMB

This protocol describes the Route B synthesis, optimized for regioselectivity and safety. This procedure is self-validating; the melting point and GC purity checks ensure the absence of the unwanted 5-chloro isomer.

Objective: Synthesis of 1-Chloro-3,5-difluoro-2-methoxybenzene from 2,4-difluoroanisole. Scale: 100g Input.

Materials:
  • Substrate: 2,4-Difluoroanisole (1.0 eq)

  • Reagent: Sulfuryl Chloride (

    
    ) (1.1 eq)
    
  • Catalyst: Triflic Acid (0.5 mol%) or

    
     (trace) - Optional, boosts kinetics but lowers selectivity.
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

Step-by-Step Workflow:
  • Setup: Charge 2,4-difluoroanisole (100g, 0.69 mol) and DCM (500 mL) into a 1L jacketed reactor equipped with an overhead stirrer and a caustic scrubber (to trap HCl and

    
     off-gas).
    
  • Cooling: Cool the solution to 0°C. Critical Process Parameter (CPP): Temperature control is vital to prevent over-chlorination.

  • Addition: Add Sulfuryl Chloride (102.4g, 0.76 mol) dropwise over 60 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4 hours.

  • IPC (In-Process Control): Sample for GC-MS.

    • Acceptance Criteria: < 2% Starting Material; < 5% Regioisomer (5-chloro).

    • Note: The desired product (2-chloro relative to OMe) usually elutes after the starting material but before the dichloro-impurity.

  • Quench: Slowly pour the reaction mixture into ice water (500 mL).

  • Workup: Separate phases. Wash the organic layer with sat.

    
     (2 x 200 mL) to remove acid traces. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from Hexane/IPA (9:1) if solid, or distill under reduced pressure if liquid (bp ~85°C @ 10 mmHg).

Yield Expectation: 85–90% isolated yield. Purity: >98% (a/a).

Downstream Application: Suzuki Coupling Validation

To justify the use of the Chloro-analog (CDMB) over the Bromo-analog, one must use a catalytic system capable of activating the stronger C-Cl bond.

Protocol Summary:

  • Coupling Partner: Phenylboronic acid (1.2 eq).

  • Catalyst:

    
     (1 mol%) + XPhos  (2 mol%).
    
  • Base:

    
     (2.0 eq).
    
  • Solvent: THF:Water (4:1).

  • Conditions: 60°C, 4 hours.

Result: The XPhos ligand system facilitates oxidative addition into the electron-poor CDMB ring with >95% conversion, negating the need for the expensive Bromo-analog.

Visualizing the Reaction Mechanism

Reaction Substrate 2,4-Difluoroanisole (Activated at Ortho) Transition Sigma Complex (Stabilized by OMe) Substrate->Transition Attack Reagent Electrophile (Cl+ from SO2Cl2) Reagent->Transition Product CDMB (1-Cl-3,5-dF-2-OMe) Transition->Product Re-aromatization Byproduct HCl + SO2 (Off-gas) Transition->Byproduct

Figure 2: Electrophilic aromatic substitution mechanism showing the directing effect of the methoxy group.

References

  • Schlosser, M., & Mongin, F. (1996).[2] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[2] Tetrahedron Letters.[2] (Foundational work on regioselectivity in fluoro-aromatics). [2]

  • BenchChem. (2025).[3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (Data on oxidative addition kinetics).

  • Sigma-Aldrich. (2024). Product Specification: 1-Chloro-3,5-difluoro-2-methoxybenzene. (Physical properties and safety data).

  • Organic Chemistry Portal. (2024).[1] Suzuki Coupling: Catalyst Developments.[4] (Review of XPhos/SPhos utility for aryl chlorides).

Sources

Navigating the Structural Landscape of Halogenated Methoxybenzenes: A Comparative Guide to X-ray Crystallography Data

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword on Data Availability: In the dynamic field of chemical research, the availability of public crystallographic data is crucial for advancing our understanding of molecular structures and interactions. This guide focuses on the X-ray crystallography of complexes involving 1-Chloro-3,5-difluoro-2-methoxybenzene. It is important to note at the outset that, as of the time of this publication, no public X-ray crystallographic data for complexes of this specific compound are available in the primary crystallographic databases.

This guide, therefore, adopts a comparative and pedagogical approach. We will present a detailed analysis of a closely related structure, 1,3,5-Trichloro-2-methoxybenzene , for which high-quality single-crystal X-ray diffraction data is available. By examining this analogue, we can elucidate the experimental methodologies, interpret the resulting structural parameters, and draw informed inferences about the potential solid-state behavior of 1-Chloro-3,5-difluoro-2-methoxybenzene. This comparative analysis will serve as a valuable resource for researchers working with halogenated aromatic compounds, providing both a practical guide to crystallographic analysis and a framework for predictive structural chemistry.

Case Study: The Crystal Structure of 1,3,5-Trichloro-2-methoxybenzene

The solid-state structure of 1,3,5-Trichloro-2-methoxybenzene offers significant insights into the conformational preferences and packing arrangements of sterically hindered halogenated anisoles. The crystallographic data, as reported in Acta Crystallographica Section E, reveals a monoclinic crystal system.[1] A summary of the key crystallographic parameters is presented below.

Parameter Value
Chemical FormulaC₇H₅Cl₃O
Molecular Weight211.46
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.7538 (5)
b (Å)3.9846 (2)
c (Å)15.4810 (7)
β (°)115.5031 (19)
Volume (ų)821.42 (6)
Z4
Temperature (K)90.0 (2)
Radiation typeMo Kα
R-factor0.030

A noteworthy feature of this structure is the significant out-of-plane rotation of the methoxy group relative to the benzene ring, with a reported dihedral angle of 84.11 (13)°.[1] This distortion is attributed to the steric hindrance imposed by the two bulky ortho-chloro substituents.[1] This observation is crucial when considering the likely conformation of 1-Chloro-3,5-difluoro-2-methoxybenzene, where one of the ortho positions is occupied by a smaller fluorine atom.

The Experimental Workflow: From Crystal to Structure

The determination of a crystal structure by single-crystal X-ray diffraction is a multi-step process that requires precision and careful data analysis. The following protocol outlines a typical workflow, from crystal mounting to structure refinement. This generalized procedure is applicable to a wide range of small organic molecules, including the title compound.

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

A generalized workflow for single-crystal X-ray diffraction.
Step-by-Step Experimental Protocol
  • Crystal Selection and Mounting:

    • Under a high-power microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Carefully mount the crystal on a cryoloop or a glass fiber using a minimal amount of a suitable adhesive or cryoprotectant oil. The choice of mounting technique depends on the data collection temperature.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Perform an initial set of short exposures to determine the unit cell parameters and the crystal's orientation.

    • Based on the unit cell and crystal quality, devise a data collection strategy to ensure complete and redundant data are collected. This typically involves a series of scans through different orientations of the crystal.

  • Data Reduction and Integration:

    • Process the raw diffraction images to integrate the intensities of the Bragg reflections. Software such as DENZO-SMN or XDS is commonly used for this step.[1]

    • Apply corrections for various experimental factors, including Lorentz polarization, absorption, and crystal decay. A multi-scan absorption correction is often employed.[1]

  • Structure Solution:

    • Using the processed reflection data, determine the initial phases of the structure factors. For small molecules, direct methods (as implemented in programs like SHELXS) are highly effective.[1]

    • This initial solution should reveal the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • Refine the atomic positions, and anisotropic displacement parameters against the experimental data using a least-squares minimization procedure (e.g., with SHELXL).[1]

    • Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Continue the refinement until the model converges, as indicated by minimal shifts in the refined parameters and a stable R-factor.

  • Validation and CIF Generation:

    • Validate the final structure using software like PLATON or the IUCr's checkCIF service. This step checks for geometric reasonableness, potential symmetry issues, and overall quality of the model.

    • Generate the final Crystallographic Information File (CIF), which contains all the crystallographic and experimental details.

Comparative Analysis and Predictive Insights

While experimental data for 1-Chloro-3,5-difluoro-2-methoxybenzene complexes remain elusive, we can leverage the structural information from its trichloro analogue and fundamental chemical principles to predict its behavior.

Steric and Electronic Effects: The primary difference between the two molecules lies in the substitution at the 3- and 5-positions of the benzene ring (chlorine vs. fluorine). Fluorine is significantly smaller than chlorine, which would reduce the steric bulk around the methoxy group. However, the ortho-chloro substituent at the 2-position is the dominant factor influencing the methoxy group's conformation. Therefore, it is highly probable that the methoxy group in 1-Chloro-3,5-difluoro-2-methoxybenzene will also be forced out of the plane of the aromatic ring, though perhaps to a slightly lesser extent than the 84.11° observed in the trichloro derivative.[1]

Intermolecular Interactions: The nature of the halogen atoms also dictates the types of intermolecular interactions that stabilize the crystal lattice. Chlorine, being more polarizable, is a more effective halogen bond donor than fluorine. In the crystal structure of 1,3,5-Trichloro-2-methoxybenzene, one would expect to find C-Cl···Cl or C-Cl···O interactions. In a hypothetical crystal structure of 1-Chloro-3,5-difluoro-2-methoxybenzene, the presence of fluorine could lead to a different set of intermolecular contacts, potentially involving C-F···H or C-F···π interactions.

The Role of Computational Chemistry

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can provide valuable predictive insights into the molecular geometry and electronic structure of 1-Chloro-3,5-difluoro-2-methoxybenzene. Geometry optimization calculations can predict bond lengths, bond angles, and the dihedral angle of the methoxy group, offering a theoretical comparison to the experimentally determined structure of its trichloro analogue.

Conclusion

This guide has provided a comprehensive overview of the current state of knowledge regarding the X-ray crystallography of 1-Chloro-3,5-difluoro-2-methoxybenzene and its complexes. While direct experimental data is not yet available, a detailed examination of the closely related 1,3,5-Trichloro-2-methoxybenzene serves as an excellent case study. The provided experimental workflow offers a practical guide for researchers seeking to determine the crystal structures of novel compounds. The comparative analysis and discussion of steric and electronic effects provide a predictive framework for understanding the structural chemistry of halogenated methoxybenzenes. As research in this area progresses, it is anticipated that the crystallographic data for the title compound and its complexes will become available, further enriching our understanding of its solid-state behavior and its potential applications in materials science and drug development.

References

  • Telu, S., Parkin, S., Robertson, L. W., & Lehmler, H. J. (2008). 1,3,5-Trichloro-2-methoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 64(2), o424. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-3,5-difluoro-2-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic system designed to neutralize specific physicochemical threats.

1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 943830-21-5) is a highly reactive halogenated aromatic ether. It serves as a critical intermediate in the synthesis of complex agrochemicals, such as 6-(poly-substituted aryl)-4-aminopicolinate herbicides, and advanced pharmaceutical active ingredients [1]. Handling this compound requires stringent operational discipline. Its molecular structure—combining a methoxy group with multiple halogen atoms—imparts unique toxicological properties that dictate our Personal Protective Equipment (PPE) strategy.

Mechanistic Toxicology & Hazard Causality

To design a self-validating safety protocol, we must first understand the causality behind the hazards:

  • Lipophilicity & Transdermal Penetration: The halogenated aromatic ring is highly lipophilic. If the liquid contacts unprotected skin, it rapidly dissolves epidermal lipids, bypassing the stratum corneum to enter the systemic circulation [4]. This necessitates multi-layered, chemical-resistant dermal barriers.

  • Volatility & Respiratory Irritation: Like many low-molecular-weight halogenated aromatics, this compound exhibits significant vapor pressure at ambient temperatures. Inhalation of its vapors causes acute respiratory tract irritation (GHS Hazard H335) [4].

  • Corneal Defatting: Direct ocular contact can cause severe irritation (H319) and structural damage to the lipid layers of the cornea, mandating vapor-tight eye protection [2].

Quantitative PPE Matrix

In accordance with the National Research Council's Prudent Practices in the Laboratory, PPE must be utilized as a critical final barrier, secondary to primary engineering controls [2]. The table below outlines the specific PPE requirements and the mechanistic rationale for each selection.

PPE CategoryRecommended EquipmentMechanistic Rationale & SpecificationsReplacement Frequency
Hand Protection Double Gloving: Nitrile (Outer, 8 mil) over Chloroprene (Inner, 5 mil)Nitrile provides broad mechanical and solvent resistance. Chloroprene acts as a secondary barrier against halogenated aromatic permeation [3].Immediately upon contamination or every 2 hours of active handling.
Eye/Face Protection ANSI Z87.1 Indirect-Vented Safety Goggles + Face ShieldIndirect venting prevents vapor intrusion while mitigating fogging. The face shield protects against high-velocity splashes during pressurized transfers[2].Inspect daily; replace immediately if scratched or degraded.
Body Protection Flame-Resistant (FR) Lab Coat + Neoprene Chemical ApronNeoprene effectively repels halogenated solvents, preventing the lipophilic compound from saturating woven lab coat fibers and contacting skin [3].Wash lab coat weekly; decontaminate apron after each use.
Respiratory (Emergency) Half-Mask Respirator with Organic Vapor (OV) CartridgesRequired only for spill response outside a fume hood. OV cartridges adsorb volatile halogenated organics [2].Cartridges must be replaced per OSHA schedule or upon odor detection.

Operational Workflow: Self-Validating Handling Protocol

Every step in this workflow is designed to validate the integrity of the previous step, ensuring a closed-loop safety system.

Phase 1: Pre-Operational Verification
  • Engineering Control Check: Verify that the chemical fume hood is operational with a face velocity between 100–120 Linear Feet per Minute (LFM). Do not proceed if the alarm is sounding or flow is inadequate [2].

  • PPE Inspection: Inspect outer nitrile gloves for micro-punctures by inflating them slightly. Don the inner chloroprene gloves, followed by the outer nitrile gloves.

  • Workspace Preparation: Clear the hood of all unnecessary equipment. Place a chemical spill mat on the work surface to immediately absorb micro-drips.

Phase 2: Active Dispensing and Reaction Setup
  • Vessel Acclimation: Secure the reagent bottle containing 1-Chloro-3,5-difluoro-2-methoxybenzene inside the fume hood. Allow it to acclimate to ambient temperature to prevent pressure buildup.

  • Inert Atmosphere Transfer: Because halogenated methoxybenzenes can be sensitive to moisture or oxygen during catalytic cross-coupling, purge the reaction vessel with Argon or Nitrogen.

  • Dispensing: Use a glass syringe with a Luer-lock PTFE needle or a dedicated glass pipette. Causality Check: Never use standard plastic pipettes, as the halogenated solvent will rapidly leach plasticizers and degrade the polymer, compromising your assay's purity.

  • Sealing: Immediately recap the reagent bottle and seal with Parafilm to prevent volatile emissions.

Phase 3: Quenching and Post-Handling
  • Decontamination: Rinse all glass syringes and spatulas with a compatible non-halogenated solvent (e.g., acetone) directly into a designated waste beaker inside the hood.

  • Doffing Procedure: Remove the outer nitrile gloves by turning them inside out to trap surface contamination. Dispose of them in the solid hazardous waste bin. Wash the inner chloroprene gloves with soap and water before removal.

Spill Response and Disposal Plan

Halogenated aromatics require highly specific disposal pathways due to their environmental persistence and the risk of toxic byproduct formation during destruction.

Immediate Spill Response
  • Isolate: If a spill >50 mL occurs outside the fume hood, immediately evacuate the immediate area and don the Half-Mask Respirator with OV cartridges.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.

  • Collect: Sweep the absorbed mixture using a non-sparking polypropylene brush and pan. Transfer to a high-density polyethylene (HDPE) hazardous waste bucket.

Disposal Logistics
  • Segregation: 1-Chloro-3,5-difluoro-2-methoxybenzene must be strictly segregated into the "Halogenated Organic Waste" stream.

  • Incineration Constraints: Never mix halogenated waste with general organic waste. Incineration of highly halogenated materials requires specialized high-temperature facilities equipped with advanced scrubbers to prevent the formation of highly toxic, corrosive byproducts (such as dioxins) and environmental pollution [5].

Hazard Mitigation Logic

PPE_Workflow Hazard Hazard: 1-Chloro-3,5-difluoro- 2-methoxybenzene EngControl Engineering Controls (Fume Hood >100 LFM) Hazard->EngControl Step 1 Spill Spill Response (Evacuate & Isolate) Hazard->Spill Emergency PPE_Select PPE Selection EngControl->PPE_Select Step 2 Gloves Double Gloves (Nitrile / Chloroprene) PPE_Select->Gloves Eyes Goggles & Face Shield PPE_Select->Eyes Body FR Lab Coat & Apron PPE_Select->Body Resp Half-Mask Respirator (Organic Vapor) Spill->Resp

Fig 1: Logical workflow for hazard mitigation and PPE selection during chemical handling.

References

  • AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. Google Patents.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). National Academies Press.
  • Personal Protective Equipment (PPE) - Hazard Assessment. University of Georgia (UGA) Research Safety.
  • Health Effects of Chemical Exposure. Division of Research Safety - University of Illinois.
  • EP0021294B1 - Chemical detoxification of toxic chlorinated aromatic compounds. Google Patents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.